molecular formula C9H14N4O3 B8088782 L-Carnosine-d4

L-Carnosine-d4

Cat. No.: B8088782
M. Wt: 230.26 g/mol
InChI Key: CQOVPNPJLQNMDC-IMRHFWKNSA-N
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Description

L-Carnosine-d4 is a deuterium-labeled stable isotope of the endogenous dipeptide L-Carnosine (β-alanyl-L-histidine). This compound serves as an essential internal standard in quantitative mass spectrometry-based assays, enabling precise measurement of carnosine levels in complex biological matrices such as plasma, urine, and tissue homogenates . The incorporation of four deuterium atoms provides a distinct mass shift from endogenous carnosine, ensuring accurate and reliable quantification in analytical workflows. Carnosine is a multimodal, pleiotropic molecule of significant research interest due to its antioxidant, anti-glycating, and metal-chelating properties . Research using this compound helps elucidate carnosine's pharmacokinetic profile, which is characterized by rapid absorption and a short plasma half-life due to hydrolysis by serum carnosinase (CN1) . Studies have shown that oral carnosine supplementation can lead to increased carnosine levels in various tissues, including red blood cells (RBCs) and the brain, supporting investigations into its potential neuroprotective and anti-inflammatory effects . The use of this isotopically labeled tracer is critical for understanding carnosine's absorption, distribution, metabolism, and excretion (ADME), as well as its role in quenching reactive carbonyl species like acrolein, a process studied in models of autoimmune neuroinflammation . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(2S)-2-[(3-amino-2,2,3,3-tetradeuteriopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1/i1D2,2D2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOVPNPJLQNMDC-IMRHFWKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)C([2H])([2H])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of L-Carnosine-d4

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological relevance of this compound. This deuterated analog of L-Carnosine serves as a critical internal standard for accurate quantification in various biological matrices, aiding in metabolic studies, pharmaceutical research, and quality control workflows.

Core Chemical and Physical Properties

This compound, also known as (2S)-2-(3-Aminopropanamido-2,2,3,3-d4)-3-(1H-imidazol-4-yl)propanoic acid, is a stable isotope-labeled form of L-Carnosine.[1] The deuterium labeling on the β-alanyl moiety provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques. Its physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₉H₁₀D₄N₄O₃[2][3]
Molecular Weight 230.26 g/mol
CAS Number 2714339-90-7
Appearance White to Off-White Solid
Purity ≥99% deuterated forms (d₁-d₄)
Solubility PBS (pH 7.2): 10 mg/mL; Water: Slightly soluble
Storage Temperature 2-8 °C
InChI Key CQOVPNPJLQNMDC-IMRHFWKNSA-N
SMILES [2H]C([2H])(N)C([2H])([2H])C(=O)N--INVALID-LINK--C(=O)O
Stability Stable under recommended storage conditions. No hazardous decomposition products are known.
Predicted Boiling Point 656.2 ± 55.0 °C (at 760 Torr)
Predicted Density 1.376 ± 0.06 g/cm³ (at 25 °C)

Application in Analytical Quantification

This compound is primarily utilized as an internal standard for the precise quantification of endogenous L-Carnosine in biological and pharmaceutical samples using isotope dilution mass spectrometry. Its robust isotopic labeling ensures accuracy, traceability, and consistency in methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). This is crucial for pharmacokinetic profiling, biomarker quantification, and metabolism studies.

G Workflow for L-Carnosine Quantification using this compound cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with known amount of this compound (IS) Sample->Spike Deproteinize Protein Precipitation (e.g., with Acetonitrile) Spike->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation (e.g., HILIC or Reversed Phase) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry Detection (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas for L-Carnosine and this compound Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Determine Endogenous L-Carnosine Concentration Calibrate->Result

Caption: General workflow for quantifying L-Carnosine using this compound as an internal standard.

Experimental Protocols

The quantification of L-Carnosine using this compound involves sample preparation, chromatographic separation, and mass spectrometric detection. Below are representative methodologies.

Sample Preparation: Protein Precipitation

This is a common method for extracting L-Carnosine and its internal standard from biological matrices like plasma or tissue homogenates.

  • Homogenization: Tissues are homogenized in an appropriate buffer.

  • Spiking: A known concentration of this compound (internal standard) is added to the sample (e.g., plasma or tissue homogenate).

  • Precipitation: Add a cold organic solvent, such as acetonitrile (typically 10 volumes), to the sample to precipitate proteins.

  • Incubation & Centrifugation: The mixture is incubated (e.g., 10 minutes at 4°C) and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

  • Collection: The resulting supernatant, containing the analyte and internal standard, is collected for analysis.

Analytical Methods

Several methods are available for the analysis of L-Carnosine, with this compound serving as the internal standard.

MethodColumnMobile Phase ExampleDetection
HPLC-UV Primesep 100 (4.6 x 150 mm, 5 µm)20% Acetonitrile, 80% Water, 0.6% TFAUV at 215 nm
HPLC-UV (NH₂ Column) NH₂ column (4.6 x 200 mm, 5 µm)44% Acetonitrile, 56% 40 mM Dipotassium hydrogen phosphate (pH 6.3)UV at 210 nm
LC-MS/MS (HILIC) Hypersil Gold HILIC (2.1 x 150 mm, 3 µm)Gradient elution with acetonitrile and a buffer (e.g., ammonium formate)ESI-MS/MS (MRM)
LC-MS/MS (Targeted MRM) N/AN/AESI-MS/MS (MRM)

Detailed Protocol: LC-MS/MS with Multiple Reaction Monitoring (MRM)

The MRM technique provides high sensitivity and selectivity for quantification.

  • Chromatography: The sample extract is injected into an HPLC system, often with a HILIC column for good retention of the polar carnosine molecule. A gradient elution is typically used to separate the analyte from other matrix components.

  • Ionization: The column eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

  • Mass Spectrometry:

    • The mass spectrometer is operated in MRM mode.

    • The first quadrupole (Q1) is set to isolate the precursor ion (m/z) of the analyte and the internal standard. For L-Carnosine, precursor ions can include [M+H]⁺ (m/z 227.2), the deaminated form (m/z 210.2), and the sodium adduct [M+Na]⁺ (m/z 249.2). For this compound, the expected precursor ion [M+H]⁺ would be m/z 231.2.

    • The selected precursor ions are fragmented in the collision cell (Q2).

    • The third quadrupole (Q3) is set to monitor specific product ions (transitions). Common transitions for L-Carnosine are m/z 110.1 and m/z 156.2. The same transitions would be monitored for this compound.

  • Quantification: The peak areas of the specific transitions for both L-Carnosine and this compound are measured. The ratio of the analyte peak area to the internal standard peak area is used for quantification against a standard curve.

Biological Context: The Role of L-Carnosine

This compound is used to study the dynamics of L-Carnosine, a dipeptide with a multitude of physiological functions. It is synthesized from β-alanine and L-histidine by the enzyme carnosine synthase and is highly concentrated in muscle and brain tissues. Its degradation is catalyzed by the enzyme carnosinase.

G BetaAlanine β-Alanine Synthase Carnosine Synthase (CARNS1) BetaAlanine->Synthase LHistidine L-Histidine LHistidine->Synthase Carnosine L-Carnosine Carnosinase Carnosinase (CNDP1, CNDP2) Carnosine->Carnosinase Degradation Synthase->Carnosine Synthesis Carnosinase->BetaAlanine Carnosinase->LHistidine

Caption: Biosynthesis and degradation pathway of L-Carnosine.

L-Carnosine exhibits a range of protective biological activities, making its accurate measurement important in many disease models. Its key roles include:

  • Antioxidant Activity: L-Carnosine directly scavenges reactive oxygen species (ROS) and reactive carbonyl species (RCS). It can also indirectly exert antioxidant effects by modulating the Nrf2 pathway, a key regulator of the cellular antioxidant response.

  • Anti-glycation: It inhibits the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and aging.

  • pH Buffering: In muscle tissue, it acts as an important intracellular pH buffer.

  • Neuroprotection: It functions as a putative neurotransmitter and can modulate the glutamatergic system in the central nervous system.

  • Metal Chelation: The imidazole ring of the histidine residue allows carnosine to chelate divalent metal ions like copper and zinc.

G OS Oxidative Stress (e.g., ROS, RCS) Damage Cellular Damage (Lipid Peroxidation, Protein Carbonylation) OS->Damage Carnosine L-Carnosine Carnosine->OS Scavenges Nrf2 Nrf2 Pathway Carnosine->Nrf2 Activates Protection Cellular Protection Nrf2->Protection Upregulates Antioxidant Genes

Caption: Antioxidant mechanisms of L-Carnosine.

This technical guide provides essential information for the effective use of this compound in research and development. Its application as an internal standard is fundamental for achieving reliable and reproducible quantification of L-Carnosine, thereby facilitating a deeper understanding of the dipeptide's therapeutic potential and physiological roles.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of L-Carnosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and isotopic labeling of L-Carnosine-d4. This compound serves as an essential internal standard for the accurate quantification of L-carnosine in various biological matrices by mass spectrometry-based methods. This guide details the synthetic pathway, experimental protocols, and relevant quantitative data to assist researchers in the preparation and application of this isotopically labeled dipeptide.

Introduction to L-Carnosine and Isotopic Labeling

L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in muscle and brain tissues. It exhibits a range of physiological functions, including antioxidant, anti-glycation, and pH-buffering activities. Due to its therapeutic potential, the accurate quantification of L-carnosine in biological samples is crucial for pharmacokinetic, metabolomic, and clinical studies.

Stable isotope-labeled internal standards are the gold standard for quantitative analysis using mass spectrometry.[1] this compound, in which four hydrogen atoms on the β-alanine moiety are replaced with deuterium, is an ideal internal standard as it co-elutes with the unlabeled analyte during chromatography and exhibits a distinct mass shift, enabling precise and accurate quantification.

Synthetic Strategy for this compound

The synthesis of this compound is analogous to the synthesis of unlabeled L-Carnosine, with the key difference being the use of isotopically labeled β-alanine as a starting material. The general strategy involves a peptide coupling reaction between a protected, deuterated β-alanine derivative and L-histidine. A common and effective approach involves the following key steps:

  • Protection of the amino group of β-alanine-d4: To prevent self-coupling and other side reactions, the amino group of β-alanine-2,2,3,3-d4 is protected, often with a phthalyl group.

  • Activation of the carboxyl group: The carboxylic acid of the protected β-alanine-d4 is activated to facilitate the formation of the amide bond with the amino group of L-histidine.

  • Peptide coupling: The activated, protected β-alanine-d4 is reacted with L-histidine to form the protected this compound dipeptide.

  • Deprotection: The protecting group is removed from the N-terminus to yield the final product, this compound.

This synthetic approach is reliable and allows for the preparation of high-purity this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Materials and Reagents
ReagentSupplierPurity
β-Alanine-2,2,3,3-d4Commercially Available≥98% isotopic purity
L-HistidineSigma-Aldrich≥99%
Phthalic AnhydrideAcros Organics99%
Glacial Acetic AcidFisher ScientificACS Grade
Thionyl ChlorideAlfa Aesar99%
DioxaneEMD MilliporeAnhydrous
Hydrazine HydrateSigma-Aldrich98%
EthanolDecon Labs200 Proof
Diethyl EtherFisher ScientificACS Grade
Sodium BicarbonateJ.T. BakerACS Grade
Synthesis of N-Phthaloyl-β-alanine-2,2,3,3-d4
  • In a round-bottom flask equipped with a reflux condenser, a mixture of β-alanine-2,2,3,3-d4 (1.0 eq) and phthalic anhydride (1.05 eq) in glacial acetic acid is heated to reflux for 3 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with cold water, and the solid precipitate is collected by vacuum filtration.

  • The crude product is washed with cold water and diethyl ether and then dried under vacuum to yield N-phthaloyl-β-alanine-2,2,3,3-d4 as a white solid.

Synthesis of N-Phthaloyl-β-alanyl-2,2,3,3-d4 chloride
  • N-phthaloyl-β-alanine-2,2,3,3-d4 (1.0 eq) is suspended in anhydrous dioxane in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Thionyl chloride (1.2 eq) is added dropwise to the suspension with stirring.

  • The reaction mixture is heated to 50-60 °C and stirred for 2 hours, during which the solid dissolves.

  • After the reaction is complete, the excess thionyl chloride and dioxane are removed under reduced pressure to yield the crude N-phthaloyl-β-alanyl-2,2,3,3-d4 chloride, which is used in the next step without further purification.

Coupling of N-Phthaloyl-β-alanyl-2,2,3,3-d4 chloride with L-Histidine
  • L-Histidine (1.0 eq) is dissolved in a saturated aqueous solution of sodium bicarbonate.

  • The solution is cooled in an ice bath, and the crude N-phthaloyl-β-alanyl-2,2,3,3-d4 chloride, dissolved in a minimal amount of anhydrous dioxane, is added dropwise with vigorous stirring.

  • The reaction mixture is stirred at 0-5 °C for 1 hour and then at room temperature for an additional 3 hours.

  • The mixture is then acidified to a pH of approximately 3-4 with dilute hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to give crude N-phthaloyl-L-Carnosine-d4.

Deprotection to Yield this compound
  • The crude N-phthaloyl-L-Carnosine-d4 (1.0 eq) is suspended in ethanol in a round-bottom flask.

  • Hydrazine hydrate (1.5 eq) is added to the suspension.

  • The mixture is heated to reflux for 2 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated phthalhydrazide is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a minimal amount of hot water and recrystallized by the addition of ethanol.

  • The crystalline this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.

Quantitative Data and Characterization

The successful synthesis of this compound should be confirmed by analytical techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterSpecification
Chemical Formula C₉H₁₀D₄N₄O₃
Molecular Weight 230.26 g/mol
Isotopic Purity ≥98%
Chemical Purity (by HPLC) ≥98%
Appearance White to off-white solid

Mass Spectrometry (ESI-MS):

  • Expected [M+H]⁺: m/z 231.1

  • Observed [M+H]⁺: Consistent with the expected mass, confirming the incorporation of four deuterium atoms.

¹H NMR Spectroscopy (in D₂O):

  • The proton signals corresponding to the β-alanine methylene groups will be absent, confirming deuteration at the 2 and 3 positions.

  • The signals for the L-histidine moiety should be present and consistent with the structure of L-Carnosine.

¹³C NMR Spectroscopy (in D₂O):

  • The carbon signals for the deuterated methylene groups of the β-alanine moiety will exhibit splitting due to C-D coupling or may be significantly attenuated.

  • The signals for the L-histidine and carbonyl carbons should be consistent with the L-Carnosine structure.

Diagrams

Synthetic Workflow

Synthesis_of_L_Carnosine_d4 cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product beta_Alanine_d4 β-Alanine-2,2,3,3-d4 Protection 1. Protection beta_Alanine_d4->Protection Phthalic Anhydride, Glacial Acetic Acid L_Histidine L-Histidine Coupling 3. Peptide Coupling L_Histidine->Coupling Sodium Bicarbonate Protected_beta_Alanine_d4 N-Phthaloyl-β-alanine-d4 Protection->Protected_beta_Alanine_d4 Activation 2. Activation Activated_beta_Alanine_d4 N-Phthaloyl-β-alanyl-d4 chloride Activation->Activated_beta_Alanine_d4 Protected_Carnosine_d4 N-Phthaloyl-L-Carnosine-d4 Coupling->Protected_Carnosine_d4 Deprotection 4. Deprotection L_Carnosine_d4 This compound Deprotection->L_Carnosine_d4 Protected_beta_Alanine_d4->Activation Thionyl Chloride, Dioxane Activated_beta_Alanine_d4->Coupling Protected_Carnosine_d4->Deprotection Hydrazine Hydrate, Ethanol Logical_Relationship Start Start with β-Alanine-d4 & L-Histidine Protect Protect Amino Group of β-Alanine-d4 Start->Protect Activate Activate Carboxyl Group of Protected β-Alanine-d4 Protect->Activate Couple Couple with L-Histidine Activate->Couple Deprotect Deprotect Amino Group Couple->Deprotect Purify Purify Final Product Deprotect->Purify Final This compound Purify->Final

References

The Biological Functions of Deuterated L-Carnosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Carnosine, a dipeptide composed of β-alanine and L-histidine, is an endogenous antioxidant and anti-glycating agent with neuroprotective properties.[1] Its therapeutic potential is often limited by its rapid enzymatic hydrolysis in the body. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, has emerged as a strategy to enhance the pharmacokinetic profiles of drug candidates by slowing their metabolism. This technical guide explores the biological functions of deuterated L-Carnosine, summarizing the current understanding of its synthesis, stability, and potential therapeutic advantages. Due to the limited direct research on the functional effects of deuterated L-Carnosine, this guide primarily details the established biological activities of L-Carnosine and discusses the potential impact of deuteration based on the kinetic isotope effect and available comparative studies.

Introduction to L-Carnosine and the Rationale for Deuteration

L-Carnosine is naturally present in high concentrations in excitable tissues such as muscle and brain.[1][2] Its biological activities include scavenging of reactive oxygen species (ROS), chelation of metal ions, and inhibition of advanced glycation end-product (AGE) formation.[2][3] These properties make it a promising candidate for the treatment of various conditions associated with oxidative stress and glycation, including neurodegenerative diseases, diabetes complications, and aging.

The primary challenge in the therapeutic application of L-Carnosine is its rapid degradation by the enzyme carnosinase, which is particularly abundant in human serum. This enzymatic hydrolysis cleaves L-Carnosine into its constituent amino acids, β-alanine and L-histidine, reducing its bioavailability and therapeutic efficacy.

Deuteration is a strategy employed in medicinal chemistry to improve the metabolic stability of drugs. The substitution of hydrogen with deuterium at a site of metabolic attack can slow down the rate of enzymatic cleavage due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, requiring more energy for cleavage, which can lead to a reduced rate of metabolism and prolonged half-life of the drug. This guide focuses on the biological implications of deuterating L-Carnosine.

Synthesis and Physicochemical Properties

The synthesis of L-Carnosine can be achieved through several methods, including chemical and enzymatic approaches. Chemical synthesis often involves the protection of the amino and carboxyl groups of the constituent amino acids, followed by peptide bond formation and deprotection. Enzymatic synthesis using L-carnosine synthase offers a more direct route.

The synthesis of deuterated L-Carnosine involves the use of deuterated precursors. For instance, deuterated pyrrolylcarnosine has been synthesized using deuterium gas and heavy water (D₂O) as deuterium sources through isotope exchange methods. These methods can achieve high levels of deuterium incorporation.

Table 1: Physicochemical Properties of L-Carnosine

PropertyValueReference(s)
Molecular FormulaC₉H₁₄N₄O₃
Molar Mass226.23 g/mol
AppearanceWhite crystalline powder
SolubilitySoluble in water

Biological Functions

The biological functions of deuterated L-Carnosine are presumed to be similar to those of its non-deuterated counterpart, with the primary difference being its enhanced stability against enzymatic degradation. The following sections detail the key biological activities of L-Carnosine.

Enhanced Pharmacokinetics and Enzymatic Stability

The key advantage of deuterated L-Carnosine lies in its increased resistance to hydrolysis by carnosinase. While direct quantitative comparisons of enzymatic stability between deuterated and non-deuterated L-Carnosine are limited, the principle of the kinetic isotope effect suggests a slower rate of degradation.

A comparative study on the D-isomer of carnosine (which is not a substrate for carnosinases) and L-carnosine in mice showed similar pharmacokinetics and efficacy against experimental stroke. However, the authors suggest that in humans, who have much higher levels of serum carnosinases, D-carnosine may have a more favorable pharmacokinetic profile. Deuteration of L-Carnosine at metabolically sensitive positions is expected to confer a similar advantage by reducing its susceptibility to carnosinase, thereby prolonging its half-life and increasing its bioavailability.

Antioxidant Activity

L-Carnosine is a potent antioxidant that acts through multiple mechanisms:

  • ROS Scavenging: It directly scavenges various reactive oxygen species, including hydroxyl radicals and superoxide anions.

  • Metal Ion Chelation: L-Carnosine can chelate pro-oxidant metal ions like copper and iron, preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.

  • Inhibition of Lipid Peroxidation: It protects cell membranes from oxidative damage by inhibiting lipid peroxidation.

The antioxidant activity of L-Carnosine is primarily attributed to the imidazole ring of the histidine residue. It is hypothesized that deuteration of the C-H bonds on the imidazole ring could potentially enhance its antioxidant capacity by making these bonds more resistant to oxidative cleavage, although direct experimental evidence is currently lacking.

Table 2: In Vitro Antioxidant Activity of L-Carnosine

AssayL-Carnosine ConcentrationInhibition (%)Oxidizing SystemReference(s)
Deoxyribose oxidation10 mM56 ± 5Fe²⁺-H₂O₂-EDTA
Deoxyribose oxidation10 mM40 ± 11Fe³⁺-H₂O₂-EDTA
Deoxyribose oxidation10 mM30 ± 11Cu²⁺-H₂O₂-EDTA
DNA damage10 mM84 ± 9Cu²⁺-H₂O₂-ascorbate
DNA damage10 mM61 ± 14Fe²⁺-H₂O₂-ascorbate
α-glucosidase inhibition100 µg/mL62.70-
ABTS radical scavenging100 µg/mL>90% (compared to BHT)ABTS

Note: This data is for non-deuterated L-Carnosine. Comparative data for deuterated L-Carnosine is not available in the cited literature.

Antiglycation Effects

Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases.

L-Carnosine is a potent antiglycating agent that can:

  • React with Carbonyl Groups: It can directly react with and detoxify reactive carbonyl species (RCS), such as methylglyoxal and glyoxal, which are precursors of AGEs.

  • Inhibit Protein Cross-linking: L-Carnosine can prevent the formation of protein cross-links induced by glycation.

The antiglycation activity is attributed to the ability of the amino group of the β-alanine moiety and the imidazole ring to compete with the amino groups of biomolecules for reactive carbonyls. Deuteration could potentially influence the rate of these reactions, but further research is needed to confirm this.

Table 3: Antiglycation Activity of L-Carnosine

AssayL-Carnosine ConcentrationProtective EffectModel SystemReference(s)
Glucose-induced toxicity≥ 20 mMPrevents decrease in cell viabilityE. coli culture
Methylglyoxal-induced toxicity≥ 10 mMAllows growth to maximum densityE. coli culture
Carboxymethyl lysine (CML) formationNot specifiedPrevents increase in CML levelsE. coli culture with glucose
BSA-glucose assay100 ppm52.19 ± 0.39% inhibitionIn vitro
BSA-MGO assay100 ppm49.64 ± 0.27% inhibitionIn vitro

Note: This data is for non-deuterated L-Carnosine. Comparative data for deuterated L-Carnosine is not available in the cited literature.

Neuroprotective Functions

L-Carnosine has demonstrated significant neuroprotective effects in various models of neurological disorders. Its neuroprotective mechanisms are multi-faceted and include:

  • Antioxidant and Antiglycation activities: As described above, these activities help to mitigate oxidative stress and AGE-related damage in the brain.

  • Modulation of Signaling Pathways: L-Carnosine can influence key signaling pathways involved in cell survival and inflammation, such as the Nrf2 pathway.

Deuterated L-Carnosine, with its expected longer half-life, could provide more sustained neuroprotection, making it a potentially more effective therapeutic agent for chronic neurodegenerative conditions.

Signaling Pathways

L-Carnosine has been shown to modulate several key signaling pathways, contributing to its protective effects.

  • Nrf2/ARE Pathway: L-Carnosine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, inducing the expression of a wide range of antioxidant and detoxification enzymes. By activating Nrf2, L-Carnosine enhances the endogenous antioxidant capacity of cells.

Nrf2_Pathway Deuterated L-Carnosine Deuterated L-Carnosine Nrf2 Nrf2 Deuterated L-Carnosine->Nrf2 Activates Oxidative Stress Oxidative Stress Oxidative Stress->Nrf2 Induces release from Keap1 Keap1 Keap1 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Binds to Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Promotes transcription of

Caption: Nrf2 Signaling Pathway Activation by Deuterated L-Carnosine.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Synthesis of Deuterated L-Carnosine (Pyrrolylcarnosine as an example)

Objective: To synthesize deuterated pyrrolylcarnosine using isotopic exchange.

Materials:

  • Pyrrolylcarnosine (PC)

  • Deuterium gas (D₂)

  • Heavy water (D₂O)

  • Solid-phase or liquid-phase reaction setup

  • Temperature control system

Protocol (Liquid-Phase Method):

  • Dissolve pyrrolylcarnosine in heavy water (D₂O).

  • For enhanced deuterium incorporation, pretreat the reaction mixture with deuterium gas.

  • Heat the reaction mixture to a specific temperature to facilitate isotope exchange. Higher temperatures can lead to more even deuterium incorporation.

  • Monitor the reaction progress using mass spectrometry to determine the extent of deuteration.

  • Upon completion, purify the deuterated product. The cited study achieved a yield of 70% with more than seven deuterium atoms incorporated per molecule.

In Vitro Antioxidant Activity Assay (Deoxyribose Oxidation)

Objective: To assess the hydroxyl radical scavenging activity of L-Carnosine.

Materials:

  • L-Carnosine solution (e.g., 10 mM)

  • Deoxyribose solution

  • Phosphate buffer

  • Fe²⁺, Fe³⁺, or Cu²⁺ solution

  • EDTA solution

  • H₂O₂ solution

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing deoxyribose, phosphate buffer, the metal ion-EDTA complex, and the L-Carnosine solution.

  • Initiate the reaction by adding H₂O₂.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction by adding TCA and TBA.

  • Heat the mixture to develop a colored product from the reaction of TBA with deoxyribose degradation products.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).

  • Calculate the percentage inhibition of deoxyribose oxidation by comparing the absorbance of the sample with that of a control without L-Carnosine.

In Vitro Antiglycation Assay (BSA-Glucose Assay)

Objective: To evaluate the ability of L-Carnosine to inhibit the formation of AGEs.

Materials:

  • Bovine Serum Albumin (BSA) solution

  • Glucose solution

  • L-Carnosine solution at various concentrations

  • Phosphate buffer (pH 7.4)

  • Sodium azide (as a preservative)

  • Spectrofluorometer

Protocol:

  • Prepare reaction mixtures containing BSA, glucose, and different concentrations of L-Carnosine in phosphate buffer. Include a control with no L-Carnosine and a blank with no glucose.

  • Incubate the mixtures in the dark at 37°C for an extended period (e.g., 7-14 days).

  • After incubation, measure the fluorescence intensity of the solutions at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

  • Calculate the percentage inhibition of AGE formation for each L-Carnosine concentration relative to the control.

Experimental and Logical Workflow Diagrams

Experimental_Workflow cluster_Synthesis Synthesis & Characterization cluster_InVitro In Vitro Functional Assays cluster_InVivo In Vivo Studies S1 Synthesize Deuterated L-Carnosine S2 Purify Deuterated L-Carnosine S1->S2 S3 Characterize (e.g., MS, NMR) S2->S3 IV1 Antioxidant Activity Assays (e.g., DPPH, ABTS) S3->IV1 IV2 Antiglycation Assays (e.g., BSA-glucose) S3->IV2 IV3 Enzymatic Stability Assay (with Carnosinase) S3->IV3 INV1 Pharmacokinetic Studies (Animal Model) S3->INV1 INV2 Efficacy Studies (Disease Model) INV1->INV2

Caption: General Experimental Workflow for Deuterated L-Carnosine Research.

Conclusion and Future Directions

Deuterated L-Carnosine represents a promising therapeutic agent with the potential for an improved pharmacokinetic profile compared to its non-deuterated counterpart. The primary advantage of deuteration is the expected increase in resistance to enzymatic hydrolysis by carnosinase, which could lead to enhanced bioavailability and a longer duration of action. While the core biological functions of L-Carnosine, including its antioxidant, antiglycation, and neuroprotective effects, are well-documented, there is a critical need for direct comparative studies to quantify the impact of deuteration on these activities.

Future research should focus on:

  • Quantitative Comparative Studies: Directly comparing the antioxidant and antiglycation potency of deuterated versus non-deuterated L-Carnosine.

  • Pharmacokinetic and Pharmacodynamic Studies: In-depth in vivo studies in relevant animal models and eventually humans to fully characterize the pharmacokinetic and pharmacodynamic profile of deuterated L-Carnosine.

  • Mechanism of Action: Investigating whether deuteration alters the interaction of L-Carnosine with its molecular targets and its modulation of signaling pathways.

A deeper understanding of these aspects will be crucial for the successful translation of deuterated L-Carnosine from a promising chemical entity to a clinically effective therapeutic.

References

A Technical Comparison of L-Carnosine and L-Carnosine-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the properties of L-Carnosine and its deuterated analog, L-Carnosine-d4. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields, offering detailed information on their respective physicochemical properties, pharmacokinetics, and analytical methodologies.

Introduction

L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with a multitude of physiological roles, including pH buffering, antioxidant activities, and anti-glycation effects.[1] Its therapeutic potential is being explored for a range of conditions, from metabolic disorders to neurodegenerative diseases. This compound, a deuterated version of L-Carnosine where four hydrogen atoms on the β-alanine moiety are replaced with deuterium, is primarily utilized as an internal standard in bioanalytical methods for the accurate quantification of L-Carnosine.[2] Understanding the comparative properties of these two molecules is crucial for robust experimental design and data interpretation.

Physicochemical Properties

Table 1: Comparative Physicochemical Properties

PropertyL-CarnosineThis compoundReference(s)
Chemical Formula C₉H₁₄N₄O₃C₉H₁₀D₄N₄O₃[3]
Molecular Weight 226.23 g/mol 230.26 g/mol [2][3]
CAS Number 305-84-02714339-90-7
Appearance White crystalline solidSolid
Solubility in Water 333 g/L at 25°CSlightly soluble
pKa pKa1 ≈ 2.6, pKa2 ≈ 6.8, pKa3 ≈ 9.5Not explicitly reported, expected to be very similar to L-Carnosine
Stability Stable under standard conditions. Aqueous solutions are recommended to be stored for no more than one day.Stable. Used as an internal standard, indicating high stability during analytical procedures.

Pharmacokinetic Properties: The Kinetic Isotope Effect

The primary difference in the in vivo behavior of L-Carnosine and this compound is expected to arise from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of these bonds.

L-Carnosine is primarily hydrolyzed in the body by the enzyme carnosinase into its constituent amino acids, β-alanine and L-histidine. The deuteration at the β-alanine moiety in this compound could potentially slow down this enzymatic hydrolysis, leading to a longer plasma half-life and increased overall exposure (AUC). However, direct comparative pharmacokinetic studies are limited. A study on d-carnosine (the D-isomer, not deuterated) showed that resistance to carnosinase is a key factor for its potential therapeutic efficacy.

Table 2: Postulated Comparative Pharmacokinetic Parameters

ParameterL-CarnosineThis compound (Predicted)Rationale
Absorption Rapidly absorbedLikely similar to L-CarnosineAbsorption mechanisms are unlikely to be significantly affected by deuteration.
Metabolism Rapidly hydrolyzed by carnosinaseSlower rate of hydrolysis by carnosinaseKinetic Isotope Effect due to stronger C-D bonds at the site of enzymatic attack.
Half-life (t½) ShortPotentially longerSlower metabolism would lead to a longer persistence in circulation.
Area Under the Curve (AUC) LowerPotentially higherSlower clearance would result in greater overall drug exposure.

Note: The predicted pharmacokinetic parameters for this compound are based on the general principles of the kinetic isotope effect and require confirmation through direct experimental studies.

Experimental Protocols

The most common application of this compound is as an internal standard for the quantification of L-Carnosine in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Quantification of L-Carnosine in Biological Samples using HPLC-MS/MS

This protocol provides a general framework for the analysis. Specific parameters may need to be optimized based on the instrumentation and matrix.

4.1.1. Sample Preparation

  • Matrix: Plasma, serum, tissue homogenates.

  • Protein Precipitation: To 100 µL of the biological sample, add 400 µL of ice-cold acetonitrile containing a known concentration of this compound (e.g., 1 µM).

  • Vortex: Mix vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.

4.1.2. HPLC Conditions

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Acquity UPLC BEH Amide, 2.1 x 150 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium acetate and 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

4.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • L-Carnosine: Precursor ion (m/z) 227.1 -> Product ion (m/z) 110.1.

    • This compound: Precursor ion (m/z) 231.1 -> Product ion (m/z) 110.1.

  • Optimization: Cone voltage and collision energy should be optimized for each compound to achieve maximum sensitivity.

4.1.4. Workflow Diagram

experimental_workflow sample Biological Sample (Plasma, Tissue, etc.) add_is Add this compound (Internal Standard) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (HILIC Column) supernatant->hplc ms MS/MS Detection (MRM Mode) hplc->ms data Data Analysis (Quantification) ms->data

HPLC-MS/MS workflow for L-Carnosine quantification.

Signaling Pathways and Potential Impact of Deuteration

L-Carnosine has been shown to modulate several signaling pathways, contributing to its protective effects. These include the inhibition of the mTOR signaling pathway and the activation of the STAT3 signaling pathway, which is involved in inhibiting neuronal apoptosis.

The potential impact of deuteration on these signaling activities is currently unknown and represents an area for future research. A slower metabolism of this compound could lead to a more sustained interaction with cellular targets, potentially enhancing or prolonging its effects on these pathways.

L-Carnosine Biosynthesis and Degradation Pathway

carnosine_pathway beta_alanine β-Alanine carnosine_synthase Carnosine Synthase (ATP-dependent) beta_alanine->carnosine_synthase l_histidine L-Histidine l_histidine->carnosine_synthase carnosine L-Carnosine carnosinase Carnosinase (Hydrolysis) carnosine->carnosinase Degradation carnosine_synthase->carnosine Synthesis carnosinase->beta_alanine carnosinase->l_histidine

Biosynthesis and degradation of L-Carnosine.
Postulated Effect of Deuteration on L-Carnosine's Action

logical_relationship deuteration Deuteration of L-Carnosine (this compound) kie Kinetic Isotope Effect (KIE) deuteration->kie slower_metabolism Slower Enzymatic Hydrolysis (by Carnosinase) kie->slower_metabolism longer_half_life Longer Plasma Half-life slower_metabolism->longer_half_life increased_auc Increased Systemic Exposure (AUC) longer_half_life->increased_auc sustained_effect Potentially Sustained/Enhanced Pharmacological Effect increased_auc->sustained_effect signaling Modulation of Signaling Pathways (e.g., mTOR, STAT3) sustained_effect->signaling

Postulated impact of deuteration on L-Carnosine's properties.

Conclusion

This compound serves as an indispensable tool for the accurate bioanalysis of L-Carnosine. While its physicochemical properties are largely similar to its non-deuterated counterpart, the key difference lies in its metabolic stability due to the kinetic isotope effect. This property suggests that this compound may exhibit a longer half-life and greater systemic exposure in vivo. Further research is warranted to directly compare the pharmacokinetic and pharmacodynamic profiles of L-Carnosine and this compound to fully elucidate the therapeutic potential of deuterated carnosine analogs. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on studies involving these compounds.

References

The Role of L-Carnosine-d4 in Advancing Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnosine (β-alanyl-L-histidine), a naturally occurring dipeptide, has garnered significant attention in metabolic research due to its multifaceted protective effects. It exhibits potent antioxidant, anti-inflammatory, and anti-glycating properties, making it a promising therapeutic agent for a range of metabolic disorders, including diabetes, metabolic syndrome, and cardiovascular disease.[1][2] To accurately investigate its pharmacokinetics, bioavailability, and metabolic fate, a stable isotope-labeled internal standard is indispensable. L-Carnosine-d4, a deuterated analog of L-carnosine, serves as the gold standard for quantitative analysis by mass spectrometry, enabling precise and reliable measurements in complex biological matrices. This technical guide provides an in-depth overview of the role of this compound in metabolic research, complete with quantitative data from clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

Data Presentation: L-Carnosine Supplementation and Metabolic Markers

The following tables summarize the quantitative effects of L-carnosine supplementation on key metabolic markers from various human clinical trials.

Table 1: Effects of L-Carnosine on Glycemic Control
Study Dosage Duration Parameter Change in Carnosine Group
Houjeghani et al.1 g/day 12 weeksFasting Glucose↓ 13.1 mg/dL
Houjeghani et al.1 g/day 12 weeksHbA1c↓ 0.6%
de Courten et al.2 g/day 12 weeks2-hour Glucose (in IGT)
de Courten et al.2 g/day 12 weeksFasting InsulinHampered increase
de Courten et al.2 g/day 12 weeksInsulin Resistance (HOMA-IR)Hampered increase
Table 2: Effects of L-Carnosine on Lipid Profile and Inflammation
Study Dosage Duration Parameter Change in Carnosine Group
Houjeghani et al.1 g/day 12 weeksTriglycerides↓ 29.8 mg/dL
Houjeghani et al.1 g/day 12 weeksTNF-α
Various (Meta-analysis)0.5-2 g/day 1-12 weeksC-Reactive Protein (CRP)
Various (Meta-analysis)0.5-2 g/day 1-12 weeksMalondialdehyde (MDA)

Experimental Protocols

Protocol 1: Quantification of L-Carnosine in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol details a robust and sensitive method for the accurate measurement of L-carnosine concentrations in human plasma.

1. Materials and Reagents:

  • L-Carnosine analytical standard

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma samples (collected in EDTA tubes)

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of this compound (e.g., 100 ng/mL).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 97:3 ACN:water with 0.1% FA).

  • Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: Acquity Peptide BEH C18, 1.7 µm, 2.1 x 150 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start with high aqueous phase, ramping up the organic phase to elute the analyte. For example: 0-2 min, 3% B; 2-6 min, 3-50% B; 6-10 min, 50-90% B; 10-12 min, 90% B; 12-15 min, 90-3% B; 15-18 min, 3% B.

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 4 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • L-Carnosine: Precursor ion (m/z) 227.2 → Product ions (m/z) 110.1, 156.2[3]

      • This compound: Precursor ion (m/z) 231.2 → Product ions (m/z) 114.1, 160.2 (hypothetical, based on a 4 Da shift; actual transitions should be optimized)

    • Collision Energy: Optimize for each transition (e.g., 25 V).[3]

4. Data Analysis:

  • Quantify L-carnosine by calculating the peak area ratio of the analyte to the this compound internal standard.

  • Generate a calibration curve using known concentrations of L-carnosine standard spiked with a fixed concentration of the internal standard.

Protocol 2: Extraction of L-Carnosine from Muscle Tissue

This protocol outlines the procedure for extracting L-carnosine from muscle biopsy samples for subsequent analysis.

1. Materials and Reagents:

  • Frozen muscle tissue sample

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Perchloric acid (PCA), 0.6 M

  • Potassium carbonate (K2CO3), 2 M

  • This compound (internal standard)

2. Extraction Procedure:

  • Weigh the frozen muscle tissue (typically 20-50 mg).

  • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer.

  • Add an equal volume of ice-cold 0.6 M PCA to the homogenate to precipitate proteins.

  • Vortex and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Neutralize the supernatant by adding 2 M K2CO3 dropwise until the pH is approximately 7.0.

  • Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the extracted L-carnosine.

  • Spike with a known amount of this compound.

  • The sample is now ready for LC-MS/MS analysis as described in Protocol 1.

Signaling Pathways and Experimental Workflows

L-Carnosine and Insulin Signaling

L-carnosine has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle.[4] One of the proposed mechanisms is its ability to scavenge reactive carbonyl species (RCS) like methylglyoxal (MGO), which can impair insulin signaling by modifying key proteins.

InsulinSignaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K ImpairedSignaling Impaired Signaling AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake MGO Methylglyoxal (MGO) MGO->IRS modifies MGO->AKT modifies MGO->ImpairedSignaling Carnosine L-Carnosine Carnosine->MGO scavenges

Caption: L-Carnosine's role in preserving insulin signaling by scavenging methylglyoxal.

L-Carnosine and the HIF-1α/VEGF Pathway

L-carnosine can also modulate angiogenic signaling pathways, such as the Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) pathway. This has implications for tissue repair and vascular health.

HIF1aVEGF Hypoxia Hypoxia / Ischemia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_degradation HIF-1α Degradation HIF1a HIF-1α HIF1a_stabilization->HIF1a VEGF VEGF Expression HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Carnosine L-Carnosine Carnosine->HIF1a_stabilization promotes

Caption: L-Carnosine promotes HIF-1α stabilization, leading to increased VEGF expression.

Experimental Workflow: Metabolomics Study using this compound

This workflow outlines the key steps in a typical metabolomics study investigating the effects of an intervention on L-carnosine levels.

MetabolomicsWorkflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Processing & Interpretation Intervention Intervention (e.g., Drug Treatment) Plasma Plasma Intervention->Plasma Control Control Group Control->Plasma Extraction Metabolite Extraction Plasma->Extraction Tissue Tissue Tissue->Extraction Urine Urine Urine->Extraction Spiking Spike with this compound Extraction->Spiking LCMS LC-MS/MS Analysis Spiking->LCMS Quantification Quantification of L-Carnosine LCMS->Quantification Stats Statistical Analysis Quantification->Stats Interpretation Biological Interpretation Stats->Interpretation

Caption: A typical experimental workflow for a metabolomics study using this compound.

Conclusion

This compound is an essential tool for researchers in the field of metabolic science. Its use as an internal standard ensures the accuracy and reliability of quantitative studies, which are crucial for understanding the therapeutic potential of L-carnosine. The detailed protocols and workflows provided in this guide, along with the summarized clinical data and pathway visualizations, offer a comprehensive resource for scientists and drug development professionals. As research into the beneficial effects of L-carnosine continues to expand, the role of this compound in enabling high-quality, reproducible research will become even more critical.

References

The Advent of a Heavy Dipeptide: Early Research and Discovery of Deuterated Carnosine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine), a dipeptide discovered at the turn of the 20th century by Russian scientist W. S. Gulevich, has long been a subject of scientific curiosity due to its high concentrations in excitable tissues like muscle and brain.[1] Its multifaceted roles as a pH buffer, antioxidant, and metal-ion chelator have made it a target for therapeutic investigation.[2] The advent of stable isotope chemistry, particularly the discovery of deuterium by Harold Urey in 1931, opened new avenues for biochemical research.[3] The substitution of hydrogen with its heavy, stable isotope, deuterium, provides a powerful tool for tracing metabolic pathways, elucidating reaction mechanisms, and enhancing the pharmacokinetic profiles of bioactive molecules.[4][5] This technical guide delves into the early research and discovery of deuterated carnosine, exploring the foundational motivations for its synthesis, the experimental protocols for its creation and characterization, and the quantitative data that underpins its utility in scientific inquiry. While specific early publications on the initial synthesis of deuterated carnosine are scarce, this guide reconstructs the likely scientific context and methodologies based on contemporaneous advances in peptide chemistry and isotopic labeling.

The primary impetus for the deuteration of carnosine stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond. This principle has significant implications for drug development, as deuteration at metabolically vulnerable sites can slow down enzymatic degradation, thereby increasing the drug's half-life and bioavailability. For a molecule like carnosine, which is rapidly hydrolyzed in the body by the enzyme carnosinase, deuteration offers a potential strategy to enhance its stability and therapeutic efficacy. Furthermore, deuterated compounds serve as ideal internal standards for quantitative analysis by mass spectrometry, allowing for precise measurements of their non-deuterated counterparts in biological samples.

Synthesis of Deuterated Carnosine: A Methodological Overview

The synthesis of deuterated carnosine in the early days of isotopic research would have logically proceeded through the synthesis of its deuterated constituent amino acids, β-alanine and L-histidine, followed by peptide coupling.

Synthesis of Deuterated β-Alanine and L-Histidine

Early methods for deuterium labeling of amino acids often relied on hydrogen-deuterium exchange reactions catalyzed by acids, bases, or metals. These reactions typically involve the use of deuterium oxide (D₂O) as the deuterium source.

Experimental Protocol: General Method for Deuteration of Amino Acid Precursors

  • Preparation of the Reaction Mixture: The amino acid precursor (β-alanine or L-histidine) is dissolved in a deuterated solvent, typically D₂O.

  • Catalyst Addition: A catalyst, such as a strong acid (e.g., DCl in D₂O), a strong base (e.g., NaOD in D₂O), or a metal catalyst (e.g., platinum or palladium on carbon), is added to the reaction mixture.

  • Heating and Incubation: The mixture is heated to facilitate the exchange of protons with deuterons at specific positions on the amino acid molecule. The temperature and duration of the reaction are critical parameters that control the extent and selectivity of deuteration.

  • Quenching and Purification: After the desired level of deuteration is achieved, the reaction is quenched, and the deuterated amino acid is purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

  • Characterization: The purity and extent of deuteration of the final product are determined using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Modern methods for the synthesis of deuterated amino acids offer greater control and efficiency. For instance, palladium-catalyzed H/D exchange protocols have been developed for the synthesis of β-deuterated amino acids. Similarly, various methods for the selective deuteration of L-histidine have been reported, often involving isotope exchange in a fully deuterated medium.

Peptide Coupling

Once the deuterated amino acid precursors are obtained, they can be coupled to form deuterated carnosine using standard peptide synthesis methods. In the mid-20th century, solution-phase peptide synthesis was the predominant method.

Experimental Protocol: Solution-Phase Synthesis of Deuterated Carnosine

  • Protection of Functional Groups: The amino group of the deuterated β-alanine and the carboxylic acid group of the deuterated L-histidine are protected with suitable protecting groups to prevent side reactions during peptide bond formation.

  • Activation of the Carboxylic Acid: The carboxylic acid group of the protected, deuterated β-alanine is activated using a coupling reagent to facilitate the formation of the amide bond.

  • Peptide Bond Formation: The activated, protected, and deuterated β-alanine is reacted with the protected, deuterated L-histidine to form the protected, deuterated dipeptide.

  • Deprotection: The protecting groups are removed from the dipeptide to yield deuterated carnosine.

  • Purification and Characterization: The final product is purified using techniques like chromatography and characterized by mass spectrometry and NMR spectroscopy to confirm its identity, purity, and isotopic enrichment.

Characterization of Deuterated Carnosine

The characterization of deuterated carnosine relies on analytical techniques that can differentiate between isotopes.

Mass Spectrometry

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound and the extent of isotopic labeling. In the context of deuterated carnosine, MS can precisely measure the mass shift resulting from the replacement of hydrogen atoms with deuterium atoms, thereby confirming the incorporation of the heavy isotope. Early mass spectrometry of peptides was challenging due to their low volatility, but the development of techniques like fast atom bombardment (FAB) in the 1980s revolutionized the field.

Experimental Protocol: Mass Spectrometric Analysis of Deuterated Carnosine

  • Sample Preparation: A solution of the synthesized deuterated carnosine is prepared.

  • Ionization: The sample is ionized using an appropriate ionization technique (e.g., electrospray ionization or MALDI in modern instruments).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the deuterated carnosine and to calculate the number of incorporated deuterium atoms based on the mass difference compared to the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of molecules and for identifying the specific sites of isotopic labeling. ¹H NMR spectra of deuterated compounds show a decrease in the intensity of signals corresponding to the positions where hydrogen has been replaced by deuterium. ²H (deuterium) NMR can be used to directly observe the deuterium signals.

Experimental Protocol: NMR Spectroscopic Analysis of Deuterated Carnosine

  • Sample Preparation: The deuterated carnosine is dissolved in a suitable NMR solvent (e.g., D₂O).

  • Data Acquisition: ¹H and/or ²H NMR spectra are acquired on an NMR spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and signal intensities in the spectra are analyzed to confirm the structure of the dipeptide and to identify the positions and extent of deuterium incorporation.

Quantitative Data and Applications

Table 1: Synthesis and Deuteration of Pyrrolylcarnosine (Modern Example)

MethodDeuterium SourceYield (%)Number of Deuterium Atoms IncorporatedReference
Isotope ExchangeDeuterated Water70>7

This table summarizes data from recent studies on a carnosine derivative and is presented as an example of the quantitative analysis performed in such research.

The primary applications of deuterated carnosine in early research would have been in metabolic studies and in investigations of the kinetic isotope effect. By using deuterated carnosine as a tracer, researchers could follow its absorption, distribution, metabolism, and excretion in biological systems. Kinetic studies comparing the enzymatic hydrolysis of deuterated and non-deuterated carnosine would provide insights into the reaction mechanism of carnosinase and the potential for deuterium to stabilize the molecule against degradation.

Visualizing the Workflow and Concepts

Synthesis and Analysis Workflow

The overall process of synthesizing and analyzing deuterated carnosine can be visualized as a workflow.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Deuterated_Precursors Deuterated β-Alanine & L-Histidine Peptide_Coupling Peptide Coupling Deuterated_Precursors->Peptide_Coupling Purification Purification Peptide_Coupling->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Characterization Characterization (Purity, Isotopic Enrichment) MS->Characterization NMR->Characterization

Synthesis and analysis workflow for deuterated carnosine.
The Kinetic Isotope Effect

The fundamental principle behind the enhanced stability of deuterated compounds is the kinetic isotope effect (KIE). This can be illustrated with a simple energy diagram.

Kinetic_Isotope_Effect cluster_pathway Reactants Reactants Products Products TS_H Transition State (C-H) TS_D Transition State (C-D) Ea_H Ea (C-H) Ea_D Ea (C-D) Reactants_level TS_H_level Reactants_level->TS_H_level TS_D_level Reactants_level->TS_D_level 0,2.5! 0,2.5! Reactants_level->0,2.5! Products_level TS_H_level->Products_level 2.5,2! 2.5,2! TS_H_level->2.5,2! TS_D_level->Products_level 2.5,2.5! 2.5,2.5! TS_D_level->2.5,2.5! 0.5,1 Energy 2,-1.5 Reaction Coordinate Ea_D_pos 1,2.5! 1,2.5! Ea_D_pos->1,2.5! Ea_H_pos 1,2! 1,2! Ea_H_pos->1,2!

Energy profile illustrating the kinetic isotope effect.

Conclusion

The development of deuterated carnosine represents a convergence of early 20th-century discoveries in biochemistry and nuclear chemistry. While the historical record may not pinpoint a single "discovery" moment, the scientific rationale for its creation is clear. The unique properties of deuterium make it an invaluable tool for enhancing the metabolic stability of peptides and for acting as a tracer in biological systems. The methodologies for synthesizing and characterizing deuterated carnosine have evolved significantly, from early solution-phase chemistry and rudimentary analytical techniques to modern, highly efficient protocols and sophisticated instrumentation. The foundational principles, however, remain the same. The study of deuterated carnosine and its derivatives continues to be an active area of research, with ongoing efforts to leverage the power of isotopic labeling to unlock the full therapeutic potential of this remarkable dipeptide.

References

Technical Guide: Leveraging L-Carnosine-d4 as a Metabolic Tracer in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

L-Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with significant physiological roles, including pH buffering, antioxidant activities, and anti-glycation properties.[1][2][3] Found in high concentrations in excitable tissues like muscle and brain, its metabolism is a key area of interest in studies related to aging, metabolic disorders, and neuroprotection.[1][2] Stable isotope-labeled compounds are invaluable tools for tracing metabolic pathways and quantifying endogenous molecules with high precision. L-Carnosine-d4, a deuterated analog, serves as an ideal metabolic tracer and internal standard for mass spectrometry-based quantification. This guide provides an in-depth overview of the core concepts, experimental workflows, and detailed protocols for effectively using this compound as a metabolic tracer in research settings.

Core Concepts: L-Carnosine Metabolism

Understanding the metabolic fate of L-Carnosine is fundamental to designing and interpreting tracer studies. Its lifecycle is governed by two key enzymatic processes: synthesis and degradation.

  • Synthesis: L-Carnosine is synthesized from its precursor amino acids, β-alanine and L-histidine, by the enzyme Carnosine Synthase (CARNS1). β-alanine is typically the rate-limiting substrate for this reaction.

  • Degradation: The hydrolysis of L-Carnosine back into β-alanine and L-histidine is catalyzed by carnosinases. There are two main isoforms: serum carnosinase (CN1), which is highly active in human blood and results in rapid degradation of circulating carnosine, and tissue carnosinase (CN2), a cytosolic dipeptidase. The high activity of CN1 in humans presents a challenge for the systemic bioavailability of orally administered carnosine.

The metabolic pathway below illustrates this lifecycle. When this compound is introduced, it follows the same pathway, allowing researchers to distinguish the tracer from the endogenous pool and track its conversion into labeled metabolites.

L-Carnosine Metabolism cluster_synthesis Synthesis cluster_degradation Degradation b_ala β-Alanine carn_synth Carnosine Synthase (CARNS1) b_ala->carn_synth l_his L-Histidine l_his->carn_synth carnosine L-Carnosine / this compound carn_synth->carnosine carnosinase Carnosinase (CN1, CN2) carnosine->carnosinase b_ala_d β-Alanine / d4-β-Alanine l_his_d L-Histidine carnosinase->b_ala_d carnosinase->l_his_d

Caption: Metabolic pathway of L-Carnosine synthesis and degradation.

Experimental Design and Workflow

Using this compound as a tracer involves its administration to a biological system (in vivo or in vitro) and subsequent measurement of the labeled parent compound and its metabolites over time. This approach allows for the determination of pharmacokinetics, bioavailability, and pathway flux.

A typical experimental workflow for an in vivo study is outlined below.

Caption: General experimental workflow for a metabolic tracer study.

Detailed Experimental Protocols

Accurate and reproducible data depend on meticulous execution of analytical protocols. The following sections detail methods for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Plasma Sample Preparation for LC-MS/MS

This protocol is designed to precipitate proteins and extract L-Carnosine and its labeled analog from plasma for analysis.

  • Thaw Samples: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: In a clean microcentrifuge tube, aliquot 50 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of a known concentration of the internal standard (if different from the tracer, e.g., L-Carnosine-¹³C₉,¹⁵N₄) to each sample, vortex briefly. For tracer experiments where this compound is the analyte of interest, this step is omitted.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. This ratio (4:1 organic solvent to plasma) is effective for precipitating the majority of proteins.

  • Vortex & Incubate: Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and protein denaturation. Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte, to a new clean tube or an HPLC vial for analysis. Avoid disturbing the protein pellet.

  • Evaporation & Reconstitution (Optional): For concentrating the sample, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol: LC-MS/MS Analysis

LC-MS/MS provides the sensitivity and specificity required to differentiate and quantify endogenous L-Carnosine (d0) and the this compound (d4) tracer. Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.

Table 1: Example LC-MS/MS Parameters for L-Carnosine Quantification

Parameter Setting Rationale
LC Column HILIC or Mixed-Mode Column (e.g., Primesep 100) Provides good retention and separation for polar molecules like carnosine.
Mobile Phase A Water with 0.1% Formic Acid Standard aqueous phase for reverse-phase and HILIC chromatography.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Standard organic phase.
Gradient Optimized based on column and system (e.g., 95% B to 40% B over 5 min) Elutes analytes of interest with good peak shape and separation from matrix components.
Flow Rate 0.3 - 0.5 mL/min Typical flow rate for analytical scale chromatography.
Ionization Mode Electrospray Ionization, Positive (ESI+) Carnosine readily forms positive ions in solution.
MRM Transitions See Table 2 Specific precursor-product ion pairs ensure high selectivity and sensitivity for quantification.

| Collision Energy | Optimized for each transition | Maximizes the signal of the product ion for increased sensitivity. |

Table 2: MRM Transitions for L-Carnosine and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
L-Carnosine (Endogenous) 227.1 110.1 The 110.1 m/z fragment corresponds to the histidinyl immonium ion.

| this compound (Tracer) | 231.1 | 110.1 | The deuterium label is on the β-alanine moiety, so the histidine fragment remains unchanged. |

Data Presentation and Interpretation

Raw data from the LC-MS/MS is processed to generate concentration values for both the endogenous (d0) and tracer (d4) forms of L-Carnosine at each time point. This data should be tabulated clearly to facilitate pharmacokinetic analysis.

Quantitative Data Summary

A calibration curve should be generated using standards of known concentration to ensure accurate quantification. The results can be presented as follows.

Table 3: Example Pharmacokinetic Data from a Single Subject After Oral this compound Administration

Time Point (hours) L-Carnosine (d0) Plasma Conc. (µM) This compound (Tracer) Plasma Conc. (µM)
0 (Baseline) 0.45 0.00
0.5 0.48 55.2
1.0 0.51 180.6
2.0 0.49 95.3
4.0 0.46 20.1
8.0 0.45 2.5
24.0 0.44 < LOQ*

*LOQ: Limit of Quantification

Interpretation of Results

The data presented in Table 3 allows for the calculation of key pharmacokinetic parameters for this compound, such as:

  • Cmax: The maximum observed plasma concentration (180.6 µM).

  • Tmax: The time at which Cmax is reached (1.0 hour).

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • Half-life (t½): The time required for the plasma concentration to decrease by half.

By tracking the appearance of labeled metabolites (e.g., d4-β-alanine), researchers can also quantify the rate of carnosine degradation and the flux through related metabolic pathways. Comparing the pharmacokinetics of the tracer in different populations (e.g., healthy vs. diabetic subjects) can reveal disease-related alterations in carnosine metabolism and carnosinase activity.

Applications and Advanced Considerations

The use of this compound as a metabolic tracer has broad applications in biomedical research and drug development.

  • Disease Pathophysiology: Investigating alterations in carnosine metabolism in conditions like diabetes, metabolic syndrome, and neurodegenerative diseases.

  • Drug Development: Evaluating the efficacy of carnosinase inhibitors by measuring their impact on the half-life of this compound.

  • Nutritional Science: Assessing the bioavailability and metabolic fate of carnosine from dietary supplements and functional foods.

Considerations:

  • Deuterium Isotope Effects: While generally minimal, kinetic isotope effects can sometimes alter reaction rates. This should be considered when interpreting flux data.

  • Tracer Purity: Ensure the chemical and isotopic purity of the this compound standard to guarantee analytical accuracy.

  • Baseline Levels: Account for baseline endogenous levels of L-Carnosine when calculating metabolic parameters.

References

Methodological & Application

Application Notes and Protocols for L-Carnosine-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of L-Carnosine-d4 as an internal standard in the quantitative analysis of L-Carnosine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with significant physiological roles, including antioxidant activity, pH buffering, and metal ion chelation.[1] Accurate quantification of L-Carnosine in biological matrices is crucial for understanding its role in health and disease, as well as for pharmacokinetic studies in drug development. Isotope dilution mass spectrometry is the gold standard for quantitative analysis, and this compound serves as an ideal internal standard for this purpose due to its similar chemical and physical properties to the unlabeled analyte.[2][3][4] this compound is a deuterated form of L-Carnosine, with the formal name (3-aminopropanoyl-2,2,3,3-d4)-L-histidine.[2]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This internal standard co-elutes with the endogenous analyte and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is independent of variations in sample preparation, injection volume, and ionization efficiency.

Experimental Workflow

The general workflow for the quantification of L-Carnosine using this compound as an internal standard is depicted below.

LC-MS/MS Workflow for L-Carnosine Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with This compound (IS) Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (HILIC or C18) Supernatant->LC Inject MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Calibration_Curve_Logic cluster_prep Calibration Standard Preparation cluster_analysis Analysis and Plotting cluster_quant Quantification of Unknown Samples A Prepare a series of L-Carnosine standards of known concentrations. B Spike each standard with a fixed concentration of this compound (IS). A->B C Process standards using the same procedure as the unknown samples. B->C D Analyze each standard by LC-MS/MS. C->D E Calculate the peak area ratio (L-Carnosine / this compound) for each standard. D->E F Plot the peak area ratio against the concentration of L-Carnosine. E->F G Perform linear regression to obtain the calibration curve (y = mx + c). F->G J Determine the concentration of L-Carnosine in the unknown sample using the equation from the calibration curve. G->J H Analyze the unknown sample. I Calculate the peak area ratio (L-Carnosine / this compound) for the unknown sample. H->I I->J

References

LC-MS/MS protocol for quantifying L-Carnosine with L-Carnosine-d4.

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS protocol for the quantification of L-Carnosine using L-Carnosine-d4 as an internal standard has been developed for accurate and sensitive measurement in biological samples. This method is crucial for researchers, scientists, and professionals in drug development who are studying the roles of L-Carnosine in various physiological and pathological processes.

Application Note

Introduction

L-Carnosine, a dipeptide composed of β-alanine and L-histidine, is naturally present in various tissues, with particularly high concentrations in the brain and skeletal muscle. It exhibits a range of biological activities, including antioxidant properties, pH-buffering capacity, and anti-glycation effects. Accurate quantification of L-Carnosine in biological matrices such as plasma, serum, and tissue homogenates is essential for understanding its therapeutic potential and mechanism of action. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of L-Carnosine, utilizing this compound as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.

Methodology

The method involves a straightforward sample preparation procedure, followed by chromatographic separation on a reversed-phase column and detection using a triple quadrupole mass spectrometer. The use of this compound as an internal standard compensates for potential variations during sample preparation and matrix effects during ionization.

Experimental Protocol

1. Materials and Reagents

  • L-Carnosine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., plasma, tissue homogenate)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Carnosine and this compound in ultrapure water.

  • Working Solutions: Prepare serial dilutions of the L-Carnosine stock solution in an appropriate solvent (e.g., 50:50 ACN/water) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

3. Sample Preparation

  • Thaw frozen biological samples on ice.

  • To 50 µL of sample (plasma, serum, or tissue homogenate), add 10 µL of the this compound internal standard working solution.

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 2% B; 1-3 min: 2-98% B; 3-4 min: 98% B; 4-4.1 min: 98-2% B; 4.1-6 min: 2% B

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 1000 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
L-Carnosine 227.1110.10.0253015
This compound 231.1114.10.0253015

Quantitative Data Summary

The following table summarizes the performance characteristics of the LC-MS/MS method for the quantification of L-Carnosine.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Visualizations

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (50 µL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation Chromatographic Separation (C18 Column) Reconstitute->LC_Separation Inject MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Quantification Data Quantification MS_Detection->Data_Quantification

Caption: Workflow for L-Carnosine quantification by LC-MS/MS.

Application Note: Quantification of L-Carnosine in Human Plasma using a Validated LC-MS/MS Method with L-Carnosine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of L-Carnosine in human plasma samples. The protocol employs a straightforward protein precipitation extraction procedure and utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for analysis. L-Carnosine-d4 is used as an internal standard to ensure accuracy and precision. This method is suitable for clinical research and drug development applications where reliable measurement of L-Carnosine levels is required.

Introduction

L-Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide found in high concentrations in muscle and brain tissues. It possesses antioxidant, anti-glycation, and pH-buffering capabilities, making it a molecule of significant interest in research related to aging, neurological disorders, and metabolic diseases.[1] Accurate quantification of L-Carnosine in plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. However, its concentration in plasma is typically low due to the activity of the enzyme carnosinase, which rapidly hydrolyzes it.[1] This necessitates a highly sensitive and specific analytical method. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it corrects for variability during sample preparation and analysis.[2]

This document provides a comprehensive protocol for the quantification of L-Carnosine in human plasma using an LC-MS/MS method with this compound as the internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of L-Carnosine in plasma is depicted below.

L-Carnosine Quantification Workflow cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Sample Plasma Sample Collection (EDTA tubes, on ice) Add_IS Addition of This compound (IS) Plasma_Sample->Add_IS Spike Protein_Precipitation Protein Precipitation (chilled acetonitrile) Add_IS->Protein_Precipitation Vortex Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Collect LC_Separation LC Separation (C18 or HILIC column) Supernatant_Transfer->LC_Separation Inject MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Ratio (Analyte/IS) Quantification Concentration Calculation Calibration_Curve->Quantification

Figure 1: Experimental workflow for L-Carnosine quantification.

Materials and Reagents

  • L-Carnosine (≥99% purity)

  • This compound (isotopic purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced ethically)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • L-Carnosine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Carnosine in ultrapure water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the L-Carnosine stock solution with ultrapure water to create calibration standards.

  • IS Working Solution (1 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation
  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

  • Add 20 µL of the 1 µg/mL this compound IS working solution to each tube (except for blank samples) and vortex briefly.

  • Add 400 µL of chilled acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm) or HILIC column
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-2 min: 3% B; 2-6 min: 3-50% B; 6-10 min: 50-90% B; 10-12 min: 90% B; 12-15 min: 3% B; 15-18 min: 3% B
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 4 µL

Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 3.5 kV
Capillary Temperature 200°C

MRM Transitions

The following MRM transitions should be monitored. Collision energies may need to be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
L-Carnosine 227.2110.1 (Quantifier)100
227.2156.2 (Qualifier)100
This compound 231.2113.2100

Note: The MRM transition for this compound is based on the closely related L-Carnosine-d3. The exact mass and fragmentation may vary slightly for this compound and should be confirmed by infusion.

Data Analysis and Quantification

  • Integrate the peak areas for the quantifier MRM transitions of L-Carnosine and this compound.

  • Calculate the ratio of the peak area of L-Carnosine to the peak area of this compound for each sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x weighting is recommended.

  • Determine the concentration of L-Carnosine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Method Performance

The performance of this method should be validated according to standard bioanalytical method validation guidelines. Key validation parameters are summarized below.

Quantitative Data Summary

ParameterTypical Performance
Linearity Range 1.0 nM to 15.0 µM
Lower Limit of Quantification (LLOQ) 1.0 nM
Lower Limit of Detection (LLOD) 0.4 nM
Intra- and Inter-day Precision <15% RSD
Accuracy 85-115%
Recovery >85%

Signaling Pathway and Logical Relationships

The logical flow of the analytical process, from sample preparation to final quantification, is based on the principle of isotope dilution mass spectrometry.

Isotope Dilution Logic cluster_prep Sample Preparation cluster_extraction Extraction & Analysis cluster_data Data Processing Plasma Plasma Sample (Unknown L-Carnosine) Mixed_Sample Plasma + IS Plasma->Mixed_Sample IS Known Amount of This compound (IS) IS->Mixed_Sample Extraction Protein Precipitation Mixed_Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Area_Ratio Measure Peak Area Ratio (L-Carnosine / this compound) LC_MS->Area_Ratio Calibration Compare to Calibration Curve Area_Ratio->Calibration Concentration Calculate L-Carnosine Concentration Calibration->Concentration

Figure 2: Logical diagram of isotope dilution for quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of L-Carnosine in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method well-suited for high-throughput analysis in clinical and research settings. Proper method validation is essential to ensure data quality and regulatory compliance.

References

Applications of L-Carnosine-d4 in Clinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with a growing body of evidence supporting its therapeutic potential in a range of clinical conditions due to its antioxidant, anti-glycating, and neuroprotective properties. To accurately assess its pharmacokinetics, metabolism, and efficacy in clinical research, a reliable analytical methodology is paramount. L-Carnosine-d4, a stable isotope-labeled analog of L-Carnosine, serves as an invaluable tool in these investigations, primarily as an internal standard for mass spectrometry-based quantification and as a tracer for metabolic studies. These application notes provide detailed protocols for the utilization of this compound in clinical research settings.

Application 1: Pharmacokinetic Analysis of L-Carnosine in Human Plasma

The accurate determination of L-Carnosine concentrations in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations during sample processing and analysis.[1]

Experimental Protocol: Quantification of L-Carnosine in Human Plasma using this compound

This protocol outlines a validated method for the quantification of L-Carnosine in human plasma.

1. Materials and Reagents:

  • L-Carnosine (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., EDTA)

2. Sample Preparation:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex-mix the plasma samples.

  • To 50 µL of plasma, add 200 µL of ACN containing the this compound internal standard at a fixed concentration (e.g., 100 ng/mL).

  • Vortex-mix the samples vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

3. Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

4. Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temperature 500°C
Desolvation Gas Flow 650 L/h
Collision Gas Argon

5. MRM Transitions:

The following MRM transitions should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Carnosine 227.2110.1Optimized
227.2156.2Optimized
This compound 231.2114.1Optimized
231.2160.2Optimized

Note: The precursor ion for this compound is +4 Da higher than that of L-Carnosine. The fragment ions will also show a corresponding mass shift depending on which part of the molecule contains the deuterium labels.

Data Analysis

A calibration curve is constructed by plotting the peak area ratio of L-Carnosine to this compound against the known concentrations of L-Carnosine standards. The concentration of L-Carnosine in the unknown plasma samples is then determined from this calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Pharmacokinetic Analysis Workflow.

Application 2: Metabolic Tracing of L-Carnosine

Deuterium-labeled compounds can be used as tracers to follow the metabolic fate of a molecule in vivo.[2] By administering this compound to subjects, researchers can track its hydrolysis into β-alanine-d4 and L-histidine, and the subsequent incorporation of these labeled amino acids into other metabolic pathways. This approach, often termed "Deuteromics," provides valuable insights into the dynamic metabolic processes.[3]

Proposed Experimental Protocol: Metabolic Fate of Orally Administered this compound

This protocol provides a framework for a clinical research study to trace the metabolism of L-Carnosine.

1. Study Design:

  • A crossover or parallel-group study design can be employed.

  • Subjects are administered a single oral dose of this compound.

  • Blood and urine samples are collected at predefined time points (e.g., baseline, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

2. Sample Preparation:

  • Plasma and urine samples are prepared similarly to the pharmacokinetic protocol, with a focus on extracting a broader range of potential metabolites.

  • Protein precipitation followed by solid-phase extraction (SPE) may be necessary to clean up the samples and concentrate the analytes of interest.

3. LC-MS/MS Analysis:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for untargeted or targeted analysis of labeled metabolites.

  • The analytical method should be designed to detect and quantify this compound, β-alanine-d4, L-histidine, and potentially other downstream metabolites.

4. Data Analysis:

  • The enrichment of deuterium in L-Carnosine, β-alanine, and L-histidine over time is calculated.

  • The appearance and disappearance rates of these labeled compounds provide information on the rate of L-Carnosine hydrolysis and the subsequent metabolism of its constituent amino acids.

  • Metabolic modeling software can be used to estimate flux through relevant pathways.

G cluster_ingestion Oral Administration cluster_absorption Absorption & Distribution cluster_metabolism Metabolism cluster_further_metabolism Further Metabolic Pathways LCd4_oral This compound LCd4_plasma This compound (in Plasma) LCd4_oral->LCd4_plasma Hydrolysis Hydrolysis (Carnosinase) LCd4_plasma->Hydrolysis bAla_d4 β-Alanine-d4 Hydrolysis->bAla_d4 Histidine L-Histidine Hydrolysis->Histidine Other_metabolites Incorporation into other metabolites bAla_d4->Other_metabolites Histidine->Other_metabolites

Proposed Metabolic Pathway of this compound.

Conclusion

This compound is an essential tool for robust clinical research on L-Carnosine. Its application as an internal standard ensures accurate quantification for pharmacokinetic studies, while its use as a metabolic tracer offers a powerful method to elucidate the in vivo fate of L-Carnosine. The detailed protocols and methodologies provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute rigorous clinical investigations into the therapeutic potential of L-Carnosine.

References

Application Notes and Protocols for Stable Isotope Labeling using L-Carnosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used in quantitative analysis to improve the accuracy and precision of measurements, particularly in complex biological matrices. L-Carnosine-d4, a deuterated analog of the naturally occurring dipeptide L-carnosine (β-alanyl-L-histidine), serves as an excellent internal standard for quantification by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the endogenous L-carnosine, but it is distinguishable by its higher mass. This allows for the correction of sample loss during preparation and variations in instrument response, leading to highly reliable quantification.

These application notes provide detailed protocols for the use of this compound as an internal standard in the analysis of L-carnosine in biological samples, which is crucial for pharmacokinetic studies, metabolomics research, and clinical diagnostics.

Applications

The primary application of this compound is as an internal standard for the accurate quantification of L-carnosine in various biological matrices, including:

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of supplemented L-carnosine.

  • Metabolomics: To study the endogenous levels of L-carnosine and its role in various metabolic pathways.

  • Clinical Diagnostics: To measure L-carnosine levels as a potential biomarker for certain diseases.

  • Food Science: To quantify the L-carnosine content in meat and other food products.

Data Presentation

The following tables summarize quantitative data from various studies that have utilized stable isotope-labeled internal standards for the quantification of L-carnosine.

Table 1: LC-MS/MS Method Validation Parameters for L-Carnosine Quantification

ParameterValueReference
Linearity Range1.0 nM - 15.0 μM[1]
Linearity Range100 - 600 ng/mLN/A
Limit of Detection (LOD)0.4 nM[1]
Limit of Quantification (LOQ)1.0 nM[1]
Intra-day Precision (%RSD)< 15%N/A
Inter-day Precision (%RSD)< 15%N/A
Accuracy/Recovery85 - 115%N/A

Table 2: Reported Concentrations of L-Carnosine in Human Plasma

ConditionL-Carnosine ConcentrationAnalytical MethodReference
Baseline (Fasting)Not Detected - < 1 µMHPLC, LC-MS/MS[2][3]
Post-beef consumption (200g)Peak at 32.7 mg/L (approx. 143 µM) at 2.5 hoursHPLC
Post-oral supplementation (4g)Highly variable, peak ~1-2 hoursLC-MS
Post-oral supplementation (15g)Highly variable, peak ~1-2 hoursLC-MS

Signaling Pathway

L-Carnosine Metabolism

L-carnosine is synthesized from its constituent amino acids, β-alanine and L-histidine, by the enzyme carnosine synthetase. It is primarily degraded by the enzyme carnosinase (CN1) back into β-alanine and L-histidine.

Carnosine_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation BetaAlanine β-Alanine Carnosine_S L-Carnosine BetaAlanine->Carnosine_S Carnosine Synthetase LHistidine L-Histidine LHistidine->Carnosine_S Carnosine Synthetase Carnosine_D L-Carnosine BetaAlanine_D β-Alanine Carnosine_D->BetaAlanine_D Carnosinase (CN1) LHistidine_D L-Histidine Carnosine_D->LHistidine_D Carnosinase (CN1) Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (Protein Precipitation, Homogenization) Spike->Extraction LC_MS LC-MS/MS Analysis (HILIC Separation, MRM Detection) Extraction->LC_MS Data_Analysis Data Analysis (Calibration Curve, Quantification) LC_MS->Data_Analysis Result L-Carnosine Concentration Data_Analysis->Result

References

Application Note & Protocol: Quantitative Metabolomic Analysis using L-Carnosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolomics, the comprehensive study of small molecules within a biological system, is a powerful tool in drug development and disease research. Accurate quantification of metabolites is crucial for identifying biomarkers and understanding mechanisms of action.[1] L-carnosine, an endogenous dipeptide, and its analogs are implicated in various physiological processes, including antioxidant defense and neurotransmission.[2][3][4][5] Due to its biological importance, the precise measurement of carnosine levels in various matrices is of significant interest.

This document provides a detailed protocol for the preparation of biological samples for the quantitative analysis of L-carnosine using L-Carnosine-d4 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and reproducibility. This method is applicable to various biological samples, including plasma, serum, and tissue homogenates, and is optimized for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Experimental Workflow

The overall workflow for sample preparation and analysis is depicted below. It involves sample collection, protein precipitation with the addition of the this compound internal standard, centrifugation to remove precipitated proteins, and subsequent analysis of the supernatant by LC-MS/MS.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with This compound (IS) Sample->Spike Add IS Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Vortex Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for metabolomics sample preparation and analysis using this compound.

Detailed Experimental Protocols

1. Protocol for Plasma/Serum Sample Preparation

This protocol is adapted from standard protein precipitation methods for plasma and serum samples.

  • Materials:

    • Plasma or serum samples, stored at -80°C.

    • This compound internal standard (IS) stock solution (e.g., 1 mg/mL in water).

    • Acetonitrile (ACN), LC-MS grade, chilled to -20°C.

    • Microcentrifuge tubes (1.5 mL).

    • Pipettes and tips.

    • Microcentrifuge capable of reaching >13,000 x g.

    • Vortex mixer.

  • Procedure:

    • Thaw plasma/serum samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma or serum sample.

    • Add a specific volume of the this compound internal standard solution to each sample to achieve a final concentration within the calibration curve range.

    • Add 200 µL of ice-cold acetonitrile to the sample.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.

2. Protocol for Tissue Sample Preparation

This protocol is designed for the extraction of metabolites from tissue samples, such as muscle tissue.

  • Materials:

    • Tissue samples, stored at -80°C.

    • This compound internal standard (IS) stock solution.

    • Homogenization buffer (e.g., 100 mM Ammonium Formate, pH 4).

    • Acetonitrile (ACN), LC-MS grade.

    • Tissue homogenizer (e.g., bead beater).

    • Microcentrifuge tubes (2 mL).

    • Other materials as listed in the plasma/serum protocol.

  • Procedure:

    • Weigh approximately 50 mg of frozen tissue.

    • Add the tissue to a 2 mL microcentrifuge tube containing homogenization beads.

    • Add 500 µL of homogenization buffer.

    • Homogenize the tissue using a bead beater according to the manufacturer's instructions. Keep samples on ice during and after homogenization.

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a new 1.5 mL microcentrifuge tube.

    • Spike the supernatant with the this compound internal standard.

    • Add 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and then centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the final supernatant to an autosampler vial for analysis.

LC-MS/MS Analysis

The following are general LC-MS/MS parameters that can be adapted for specific instruments. A hydrophilic interaction liquid chromatography (HILIC) method is often suitable for retaining and separating polar metabolites like carnosine.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnHILIC column (e.g., Acquity UPLC BEH Amide, 1.7 µm)
Mobile Phase AAcetonitrile/Water (95:5) with 0.1% Formic Acid
Mobile Phase BAcetonitrile/Water (50:50) with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C

Table 2: MRM Transitions for L-Carnosine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
L-Carnosine227.1110.1, 156.1
This compound231.1114.1, 160.1

Note: The exact m/z values for this compound will depend on the position of the deuterium labels. The values provided are hypothetical and should be confirmed by direct infusion of the standard.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for L-carnosine analysis from various studies. These values can serve as a benchmark for method validation.

Table 3: Example Quantitative Performance Data for L-Carnosine Analysis

ParameterValue RangeReference
Linearity Range1.0 nM - 15.0 µM
Limit of Detection (LOD)0.4 nM
Limit of Quantification (LOQ)1.0 nM
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Recovery97.4% - 103%

Logical Relationship for Method Development

The development of a robust quantitative metabolomics method involves several key considerations, from sample preparation to data analysis. The following diagram illustrates the logical relationships and decision-making process.

LogicalRelationship cluster_method_dev Method Development Pathway Matrix Select Biological Matrix (e.g., Plasma, Tissue) Extraction Optimize Extraction (Solvent, pH) Matrix->Extraction IS Internal Standard Selection (this compound) Extraction->IS Chromo Develop Chromatography (Column, Mobile Phase) IS->Chromo MS Optimize MS Parameters (MRM Transitions) Chromo->MS Validation Method Validation (Linearity, Precision, Accuracy) MS->Validation

Caption: Key stages in the development of a quantitative metabolomics method.

Conclusion

This application note provides a comprehensive guide for the sample preparation and quantitative analysis of L-carnosine in biological matrices using this compound as an internal standard. The detailed protocols and suggested LC-MS/MS parameters offer a solid foundation for researchers in metabolomics and drug development. Adherence to these guidelines will facilitate the generation of accurate and reproducible data, which is essential for advancing our understanding of the roles of L-carnosine in health and disease.

References

Analysis of L-Carnosine-d4 using NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with significant physiological roles, including pH buffering, antioxidant activities, and metal ion chelation. Its deuterated isotopologue, L-Carnosine-d4 ((3-aminopropanoyl-2,2,3,3-d4)-L-histidine), serves as an invaluable internal standard for the accurate quantification of L-Carnosine in biological matrices and pharmaceutical formulations using Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and protocols for the analysis of this compound, focusing on quantitative NMR (qNMR) methodologies.

Principle of Quantitative NMR (qNMR)

Quantitative NMR is a powerful analytical technique that allows for the determination of the concentration of a substance by comparing the integral of a specific resonance signal of the analyte with that of a known amount of an internal standard. The signal intensity in NMR is directly proportional to the number of nuclei contributing to that signal, enabling accurate and precise quantification without the need for identical response factors as required in chromatography. This compound is an ideal internal standard for L-Carnosine analysis as its deuteration at the β-alanine moiety results in the absence of corresponding proton signals in the ¹H NMR spectrum, thus minimizing signal overlap with the analyte.

Data Presentation: NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for L-Carnosine and this compound. The data for L-Carnosine is based on experimental values from the Human Metabolome Database and PubChem.[1][2] The data for this compound is inferred based on the deuteration of the β-alanine moiety; the signals corresponding to the deuterated positions are absent in the ¹H NMR spectrum and are expected to be significantly altered (split into multiplets and with lower intensity) in the ¹³C NMR spectrum due to carbon-deuterium coupling.

Table 1: ¹H NMR Chemical Shifts (δ) in D₂O

ProtonsL-Carnosine (ppm)This compound (ppm) (Inferred)
Imidazole C2-H8.01 - 8.088.01 - 8.08
Imidazole C4-H7.05 - 7.097.05 - 7.09
α-CH (Histidine)4.44 - 4.474.44 - 4.47
β-CH₂ (Histidine)3.243.24
α-CH₂ (β-Alanine)3.00Absent
β-CH₂ (β-Alanine)2.64 - 2.70Absent

Table 2: ¹³C NMR Chemical Shifts (δ) in D₂O

CarbonL-Carnosine (ppm)This compound (ppm) (Inferred)
C=O (β-Alanine)174.30174.30
C=O (Histidine)179.88179.88
Imidazole C2137.54137.54
Imidazole C4119.99119.99
Imidazole C5134.50134.50
α-CH (Histidine)57.5157.51
β-CH₂ (Histidine)30.9230.92
α-CH₂ (β-Alanine)38.65Altered (C-D coupling)
β-CH₂ (β-Alanine)34.88Altered (C-D coupling)

Experimental Protocols

Protocol 1: Sample Preparation for qNMR Analysis

This protocol outlines the preparation of a sample for the quantification of L-Carnosine using this compound as an internal standard.

Materials:

  • L-Carnosine (analyte)

  • This compound (internal standard, ≥99% isotopic purity)[3][4]

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Analytical balance

  • Volumetric flasks

  • Pipettes

Procedure:

  • Stock Solution of Internal Standard:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve the this compound in D₂O and fill the flask to the mark.

    • Calculate the exact concentration of the this compound stock solution.

  • Sample Preparation:

    • Accurately weigh the sample containing L-Carnosine.

    • Dissolve the sample in a known volume of D₂O.

    • To a clean NMR tube, add a precise volume of the dissolved sample (e.g., 500 µL).

    • Add a precise volume of the this compound internal standard stock solution (e.g., 100 µL) to the NMR tube.

    • Vortex the NMR tube gently to ensure thorough mixing.

Protocol 2: NMR Data Acquisition

This protocol provides general parameters for acquiring quantitative ¹H NMR spectra. Instrument-specific parameters may need to be optimized.

Instrument:

  • NMR Spectrometer (400 MHz or higher is recommended)

Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Spectral Width: Sufficient to cover all signals of interest (e.g., 0-10 ppm).

  • Acquisition Time (at): ≥ 3 seconds to ensure adequate resolution.

  • Relaxation Delay (d1): A crucial parameter for quantification. Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals being integrated (both analyte and internal standard). A typical starting value is 30 seconds.

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated). Typically 16 to 64 scans.

  • Receiver Gain: Set to an optimal level to avoid signal clipping.

Protocol 3: Data Processing and Quantification
  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.

  • Phase Correction: Manually phase the spectrum to ensure all peaks have a pure absorption line shape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Integration:

    • Calibrate the integral of the well-resolved singlet of the this compound imidazole C2-H proton (around 8.01-8.08 ppm) to a value corresponding to the number of protons it represents (i.e., 1).

    • Integrate a well-resolved signal of L-Carnosine, for example, the imidazole C2-H proton.

  • Calculation: The concentration of L-Carnosine in the sample can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * PIS * (WIS / Wanalyte)

    Where:

    • Canalyte = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • P = Purity of the internal standard

    • W = Weight

    • IS = Internal Standard

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_quant Quantification weigh_analyte Weigh Analyte dissolve_analyte Dissolve Analyte in D2O weigh_analyte->dissolve_analyte weigh_is Weigh this compound (IS) dissolve_is Dissolve IS in D2O (Stock Solution) weigh_is->dissolve_is mix Mix Analyte and IS in NMR Tube dissolve_analyte->mix dissolve_is->mix acquisition Data Acquisition (¹H NMR) mix->acquisition processing Data Processing (FT, Phasing, Baseline) acquisition->processing integration Integration of Signals processing->integration calculation Calculate Concentration integration->calculation

Caption: Workflow for quantitative NMR analysis of L-Carnosine.

carnosine_metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation beta_alanine β-Alanine carnosine_synthase Carnosine Synthase (ATP-dependent) beta_alanine->carnosine_synthase l_histidine L-Histidine l_histidine->carnosine_synthase l_carnosine L-Carnosine carnosine_synthase->l_carnosine carnosinase Carnosinase l_carnosine->carnosinase beta_alanine_deg β-Alanine carnosinase->beta_alanine_deg l_histidine_deg L-Histidine carnosinase->l_histidine_deg

Caption: Simplified metabolic pathway of L-Carnosine.

References

Measuring Carnosine Synthase Activity with a Stable Isotope-Labeled Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Carnosine (β-alanyl-L-histidine) is a dipeptide with significant physiological roles, including pH buffering, antioxidant activities, and metal ion chelation.[1][2] It is synthesized from β-alanine and L-histidine by the enzyme carnosine synthase (ATPGD1), a reaction requiring ATP.[1][3] Dysregulation of carnosine metabolism has been implicated in various pathological conditions, making the measurement of carnosine synthase activity a critical area of research in drug development and physiological studies. This application note describes a robust and sensitive method for determining carnosine synthase activity using a stable isotope-labeled substrate, L-Carnosine-d4, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for detection. This method offers an alternative to traditional radiolabeled assays, enhancing safety and simplifying waste disposal.

The assay is based on the enzymatic synthesis of a deuterated dipeptide, which can be distinguished from its endogenous, non-labeled counterpart by mass spectrometry. This allows for precise quantification of the enzyme's activity in various biological samples, including tissue homogenates and purified enzyme preparations.

Principle of the Assay

The assay measures the activity of carnosine synthase by quantifying the formation of a deuterated carnosine analog. In this protocol, we propose the use of a deuterated precursor, β-alanine-d4, and unlabeled L-histidine. The enzyme will catalyze the formation of this compound, which is then quantified by LC-MS/MS. This compound is used as the analyte to be measured, while a different isotopologue, such as ¹³C-labeled carnosine, or a structural analog could be used as an internal standard for accurate quantification.

Materials and Reagents

  • Enzyme Source: Purified recombinant carnosine synthase or tissue homogenate (e.g., from skeletal muscle or brain).

  • Substrates:

    • β-alanine-d4

    • L-histidine

    • Adenosine 5'-triphosphate (ATP) magnesium salt

  • Internal Standard: ¹³C-labeled Carnosine (or other suitable standard)

  • Buffers and Reagents:

    • HEPES buffer (50 mM, pH 7.5)

    • Potassium chloride (KCl, 10 mM)

    • Magnesium chloride (MgCl₂, 1 mM)

    • Dithiothreitol (DTT, 1 mM)

    • Acetonitrile (ACN), LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Ultrapure water

Experimental Protocols

A. Preparation of Reagents
  • Assay Buffer (50 mM HEPES, 10 mM KCl, 1 mM MgCl₂, 1 mM DTT, pH 7.5): Prepare a stock solution of 1 M HEPES, 1 M KCl, 1 M MgCl₂, and 1 M DTT. Combine the appropriate volumes of stock solutions and dilute with ultrapure water to the final concentrations. Adjust the pH to 7.5 with NaOH.

  • Substrate Stock Solutions:

    • Prepare a 100 mM stock solution of β-alanine-d4 in ultrapure water.

    • Prepare a 100 mM stock solution of L-histidine in ultrapure water.

    • Prepare a 100 mM stock solution of ATP in ultrapure water.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of ¹³C-labeled carnosine in ultrapure water. Further dilute to a working concentration of 1 µg/mL.

  • Quenching Solution: Prepare a solution of 0.2% formic acid in acetonitrile.

B. Enzyme Activity Assay
  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as follows:

    • Assay Buffer: to a final volume of 100 µL

    • β-alanine-d4: 10 µL of 10 mM stock (final concentration 1 mM)

    • L-histidine: 30 µL of 10 mM stock (final concentration 3 mM)

    • ATP: 30 µL of 10 mM stock (final concentration 3 mM)

    • Enzyme preparation (purified enzyme or tissue homogenate): X µL (e.g., 1-10 µg of protein)

  • Initiation of Reaction: Start the reaction by adding the enzyme preparation.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold Quenching Solution (0.2% formic acid in acetonitrile).

  • Internal Standard Addition: Add a known amount of the internal standard (e.g., 10 µL of 1 µg/mL ¹³C-labeled carnosine).

  • Sample Preparation for LC-MS/MS:

    • Vortex the mixture vigorously.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to an LC-MS vial for analysis.

C. LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: HILIC column (e.g., 150 x 2.1 mm, 3 µm)

    • Mobile Phase A: 10 mM ammonium formate with 0.125% formic acid in 95:5 acetonitrile:water

    • Mobile Phase B: 10 mM ammonium formate with 0.125% formic acid in 5:95 acetonitrile:water

    • Gradient: A suitable gradient to separate this compound from other components. For example, a linear gradient from 99% A to 40% A over 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions for L-Carnosine and its Isotopologues

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Carnosine227.2110.125
156.220
This compound231.2110.125
159.122
¹³C₃-Carnosine230.2110.125
159.122

Note: Collision energies may need to be optimized for your specific instrument.

Table 2: Kinetic Parameters of Carnosine Synthase from Different Species

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Human (recombinant)β-alanine0.8 ± 0.10.25 ± 0.010.31
γ-aminobutyrate10 ± 10.12 ± 0.010.012
Mouse (recombinant)β-alanine0.5 ± 0.10.34 ± 0.020.68
γ-aminobutyrate7 ± 10.28 ± 0.020.04
Chicken (purified)β-alanine1.2 ± 0.2--
γ-aminobutyrate15 ± 2--

Data adapted from Drozak et al., J. Biol. Chem. 2010.[1]

Visualizations

Carnosine_Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis Synthesis cluster_products Products cluster_energy Energy beta_alanine β-Alanine carnosine_synthase Carnosine Synthase (ATPGD1) beta_alanine->carnosine_synthase l_histidine L-Histidine l_histidine->carnosine_synthase carnosine Carnosine carnosine_synthase->carnosine adp_pi ADP + Pi carnosine_synthase->adp_pi atp ATP atp->carnosine_synthase

Caption: Carnosine biosynthesis pathway.

Experimental_Workflow prep_reagents 1. Prepare Reagents (Buffers, Substrates, IS) reaction_setup 2. Set up Reaction Mixture (β-alanine-d4, L-histidine, ATP) prep_reagents->reaction_setup start_reaction 3. Initiate with Enzyme reaction_setup->start_reaction incubation 4. Incubate at 37°C start_reaction->incubation stop_reaction 5. Quench Reaction (Acidified Acetonitrile) incubation->stop_reaction add_is 6. Add Internal Standard (¹³C-Carnosine) stop_reaction->add_is centrifuge 7. Centrifuge to Remove Protein add_is->centrifuge lcms_analysis 8. Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis data_quant 9. Quantify this compound Formation lcms_analysis->data_quant

Caption: Experimental workflow for carnosine synthase assay.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and non-radioactive approach for the measurement of carnosine synthase activity. By utilizing a stable isotope-labeled substrate, this assay allows for the accurate quantification of enzymatic activity in complex biological matrices. This protocol is well-suited for high-throughput screening of potential inhibitors or activators of carnosine synthase and for fundamental research into carnosine metabolism.

References

Application Notes and Protocols for L-Carnosine-d4 in In Vivo Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Carnosine (β-alanyl-L-histidine) is a dipeptide with significant physiological roles, including pH buffering, antioxidant activities, and neurotransmission.[1] It is synthesized endogenously from β-alanine and L-histidine and is found in high concentrations in skeletal muscle and brain tissue. The study of its in vivo metabolism, including synthesis and degradation rates, is crucial for understanding its role in health and various pathological conditions. Stable isotope-labeled L-Carnosine, such as L-Carnosine-d4, serves as a powerful tool for these investigations. While this compound is commonly utilized as an internal standard for accurate quantification of endogenous L-Carnosine, its application as a tracer for in vivo metabolic flux analysis is an emerging area with significant potential.[2][3]

These application notes provide a framework for utilizing this compound as a tracer to quantitatively assess the dynamics of L-Carnosine metabolism in vivo. The protocols outlined are based on established principles of stable isotope tracing and mass spectrometry.

Principle of In Vivo Metabolic Flux Analysis with this compound

The core principle involves introducing a known amount of this compound into a biological system and monitoring the appearance and disappearance of the deuterated label in L-Carnosine and its metabolic products over time. By tracking the isotopic enrichment, researchers can calculate key metabolic flux parameters, such as the rates of L-Carnosine synthesis, breakdown, and turnover.

Following administration, this compound will be absorbed and distributed in the body. It will then be subject to two primary metabolic fates:

  • Degradation: Hydrolysis by carnosinases into β-alanine-d4 and L-histidine.

  • Tissue Uptake: Incorporation into tissues that store carnosine, such as skeletal muscle.

By measuring the isotopic enrichment of this compound and its breakdown products in various biological samples (e.g., plasma, urine, and tissue biopsies), it is possible to model the kinetics of these processes.

Key Metabolic Pathways Involving L-Carnosine

L-Carnosine metabolism is primarily governed by the balance between its synthesis by carnosine synthetase and its degradation by carnosinases.

cluster_synthesis Synthesis cluster_degradation Degradation b_alanine β-Alanine carnosine_synthetase Carnosine Synthetase b_alanine->carnosine_synthetase l_histidine L-Histidine l_histidine->carnosine_synthetase atp ATP atp->carnosine_synthetase adp_pi ADP + Pi carnosine_synthetase->adp_pi carnosine L-Carnosine carnosine_synthetase->carnosine Synthesis carnosinase Carnosinase carnosine->carnosinase b_alanine_deg β-Alanine carnosinase->b_alanine_deg l_histidine_deg L-Histidine carnosinase->l_histidine_deg h2o H₂O h2o->carnosinase

Caption: L-Carnosine Metabolism

Experimental Protocols

The following protocols provide a general framework for in vivo metabolic flux analysis using this compound. Specific parameters may need to be optimized based on the animal model and research question.

Animal Models and Husbandry
  • Animal Models: Common rodent models such as mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) can be used.

  • Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to a standard chow diet and water.

  • Acclimation: Allow for an acclimation period of at least one week before the start of the experiment.

This compound Tracer Administration

The choice of administration route depends on the desired kinetic profile and the research question.

cluster_admin Tracer Administration cluster_kinetics Resulting Kinetics bolus Bolus Injection (Intravenous/Intraperitoneal) bolus_kinetics Rapid peak in plasma, followed by decay bolus->bolus_kinetics infusion Continuous Infusion (Intravenous) infusion_kinetics Achieves steady-state plasma concentration infusion->infusion_kinetics oral Oral Gavage oral_kinetics Slower absorption, reflects gut uptake oral->oral_kinetics

Caption: this compound Administration Routes
  • Preparation of this compound Solution: Dissolve this compound in sterile saline or phosphate-buffered saline (PBS) to the desired concentration. Ensure complete dissolution and filter-sterilize the solution before administration.

  • Dosage: The optimal dose will need to be determined empirically but a starting point could be in the range of 10-50 mg/kg body weight. The goal is to achieve a detectable isotopic enrichment in the target metabolites without perturbing the endogenous pool sizes.

  • Administration Methods:

    • Bolus Intravenous (IV) or Intraperitoneal (IP) Injection: For studying rapid turnover and distribution.

    • Continuous IV Infusion: To achieve a steady-state concentration of the tracer in the plasma, which simplifies kinetic modeling.

    • Oral Gavage: To investigate the absorption and first-pass metabolism of L-Carnosine.

Sample Collection
  • Timeline: Collect samples at multiple time points post-administration to capture the kinetic profile of the tracer. A typical time course might include 0, 15, 30, 60, 120, and 240 minutes.

  • Blood Sampling: Collect blood via tail vein, saphenous vein, or cardiac puncture (terminal) into EDTA-coated tubes. Immediately centrifuge to separate plasma and store at -80°C.

  • Urine Collection: House animals in metabolic cages for timed urine collection. Store urine samples at -80°C.

  • Tissue Biopsies: At the terminal time point, collect tissues of interest (e.g., skeletal muscle, brain, liver, kidney). Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolic activity and store at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis
  • Plasma and Urine:

    • Thaw samples on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard (e.g., L-Carnosine-d10 or another suitable labeled compound not being traced).

    • Vortex and centrifuge to pellet the protein.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Tissue Samples:

    • Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).

    • Centrifuge to pellet cellular debris.

    • Proceed with the supernatant as described for plasma and urine.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer is required.

  • Chromatography: Use a suitable column for separating L-Carnosine and its precursors (e.g., a HILIC column). Develop a gradient elution method to achieve good peak separation.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection:

      • Multiple Reaction Monitoring (MRM): For triple quadrupole instruments, set up transitions for unlabeled L-Carnosine, this compound, and their respective breakdown products.

      • High-Resolution Mass Spectrometry: For instruments like Q-TOF or Orbitrap, extract the exact masses of the parent and labeled compounds.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
L-Carnosine227.1110.1
This compound231.1110.1
β-Alanine90.144.0
β-Alanine-d494.146.0
L-Histidine156.1110.1

Note: The exact m/z values may vary slightly depending on the instrument and conditions. These should be optimized empirically.

Data Analysis and Interpretation

  • Quantification: Generate standard curves for both the unlabeled and labeled compounds to accurately determine their concentrations in the samples.

  • Isotopic Enrichment Calculation:

    • Isotopic enrichment is calculated as the ratio of the labeled metabolite to the total metabolite pool (labeled + unlabeled).

    • Enrichment (%) = [Labeled Metabolite] / ([Labeled Metabolite] + [Unlabeled Metabolite]) * 100

  • Metabolic Flux Calculation:

    • Turnover Rate: The rate of appearance (Ra) and disappearance (Rd) of L-Carnosine can be calculated using tracer dilution models. For a continuous infusion at steady state, Ra = Infusion Rate / Plasma Enrichment.

    • Synthesis and Degradation Rates: By modeling the kinetics of this compound disappearance and the appearance of its labeled breakdown products, the rates of synthesis and degradation can be estimated.

Hypothetical Quantitative Data Presentation

The following tables illustrate how quantitative data from an in vivo this compound tracer study could be presented.

Table 1: Plasma Concentrations of L-Carnosine and its Metabolites Following a Bolus IV Injection of this compound (50 mg/kg)

Time (min)L-Carnosine (µM)This compound (µM)β-Alanine (µM)β-Alanine-d4 (µM)L-Histidine (µM)
05.2 ± 0.80.0 ± 0.050.1 ± 7.50.0 ± 0.085.3 ± 12.1
154.8 ± 0.725.6 ± 3.155.4 ± 8.110.2 ± 1.590.1 ± 13.5
304.5 ± 0.615.3 ± 2.260.2 ± 9.318.5 ± 2.895.6 ± 14.2
604.2 ± 0.58.1 ± 1.365.7 ± 10.125.3 ± 3.9101.4 ± 15.3
1203.9 ± 0.42.5 ± 0.470.3 ± 11.228.1 ± 4.2105.8 ± 16.1
2403.5 ± 0.40.5 ± 0.172.1 ± 11.829.5 ± 4.5108.2 ± 16.8

Table 2: Isotopic Enrichment of L-Carnosine and β-Alanine in Plasma and Skeletal Muscle 240 min Post-Bolus IV Injection of this compound

AnalytePlasma Enrichment (%)Skeletal Muscle Enrichment (%)
This compound12.5 ± 2.15.8 ± 1.2
β-Alanine-d428.9 ± 4.315.2 ± 2.9

Experimental Workflow Visualization

start Start animal_prep Animal Model Acclimation start->animal_prep tracer_admin This compound Administration animal_prep->tracer_admin sample_collection Time-Course Sample Collection (Blood, Urine, Tissues) tracer_admin->sample_collection sample_prep Metabolite Extraction & Protein Precipitation sample_collection->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis data_proc Data Processing (Quantification, Enrichment) analysis->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc end End flux_calc->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Carnosine-d4 Detection via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of mass spectrometry parameters for the detection of L-Carnosine-d4. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and robust quantification in your studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for L-Carnosine and this compound?

A1: In positive electrospray ionization (ESI+) mode, L-Carnosine typically forms a protonated molecule at m/z 227.2.[1] Other adducts, such as sodium ([M+Na]+ at m/z 249.2) or a deaminated ion (m/z 210.2), may also be observed and can be used for quantification to enhance sensitivity.[1] For this compound, the protonated precursor ion is expected at m/z 231.3.

Q2: I am observing a chromatographic shift between L-Carnosine and this compound. Is this normal and how can I address it?

A2: Yes, a slight retention time shift between a deuterated internal standard and its native analog is a known phenomenon in reversed-phase chromatography, often referred to as the "deuterium isotope effect." The deuterated compound may elute slightly earlier. While a small, consistent shift is acceptable, significant or variable shifts can lead to differential matrix effects and compromise quantification.

  • To address this:

    • Ensure your chromatographic peak width is sufficient to encompass the elution of both the analyte and the internal standard.

    • Adjust your mobile phase gradient to minimize the separation.

    • Consider using a column with a different stationary phase chemistry.

Q3: My quantitative results for L-Carnosine are inconsistent. What are the potential causes when using this compound as an internal standard?

A3: Inconsistent results can arise from several factors:

  • Chromatographic Separation: As mentioned in Q2, if the analyte and internal standard are not co-eluting perfectly, they may experience different degrees of ion suppression or enhancement from the sample matrix.

  • Purity of the Internal Standard: The this compound internal standard may contain a small amount of unlabeled L-Carnosine. This can lead to an overestimation of the analyte, especially at low concentrations. Always check the certificate of analysis for the isotopic purity of your standard.

  • In-source Fragmentation: If the ion source conditions are too harsh, the deuterated internal standard can lose a deuterium atom, leading to a signal at the mass transition of the unlabeled analyte. Optimizing source parameters like collision energy and cone voltage can minimize this.

  • Deuterium Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent (back-exchange), particularly at acidic or basic sites. This can alter the concentration of the deuterated standard over time. It is advisable to assess the stability of the internal standard in your sample diluent and mobile phase.

Q4: I cannot find validated MRM transitions and collision energies for this compound. How can I determine these parameters?

A4: While specific validated parameters for this compound are not always published, they can be readily determined empirically. This process, known as compound tuning or optimization, is a standard part of LC-MS/MS method development.

  • Step 1: Determine Product Ions: Infuse a solution of this compound directly into the mass spectrometer. Perform a product ion scan of the precursor ion (m/z 231.3). The most abundant and stable fragment ions should be selected as product ions for your MRM transitions. Based on the fragmentation of L-Carnosine, you can expect product ions corresponding to the immonium ion of histidine (m/z 110.1) and the β-alanyl-d4 portion.

  • Step 2: Optimize Collision Energy (CE): For each selected product ion, create an experiment where you ramp the collision energy across a range (e.g., 5-50 eV) while monitoring the intensity of the MRM transition. The collision energy that produces the highest signal intensity is the optimal value for that transition.

  • Step 3: Optimize Declustering Potential (DP): The declustering potential is optimized to maximize the signal of the precursor ion. This is done by ramping the DP over a suitable range and monitoring the intensity of the precursor ion.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of L-Carnosine using this compound as an internal standard.

TroubleshootingWorkflow start Start: Inaccurate or Imprecise Quantification check_is Check Internal Standard (IS) Peak Area and Shape start->check_is is_ok IS Peak Area Stable and Shape is Good? check_is->is_ok check_analyte Check Analyte Peak Area and Shape is_ok->check_analyte Yes is_issue IS Peak Area Unstable or Poor Shape is_ok->is_issue No analyte_ok Analyte Peak Shape Good? check_analyte->analyte_ok coelution Investigate Co-elution of Analyte and IS analyte_ok->coelution Yes analyte_issue Analyte Peak Shape Poor analyte_ok->analyte_issue No coelution_ok Co-elution Acceptable? coelution->coelution_ok matrix_effects Evaluate Matrix Effects (Post-column infusion or standard addition) coelution_ok->matrix_effects Yes coelution_issue Poor Co-elution coelution_ok->coelution_issue No end_good Method Performing Well matrix_effects->end_good is_troubleshoot Troubleshoot IS: - Deuterium exchange? - Sample prep consistency? - System stability? is_issue->is_troubleshoot analyte_troubleshoot Troubleshoot Analyte: - Optimize LC method (gradient, column) - Check for sample degradation analyte_issue->analyte_troubleshoot coelution_troubleshoot Optimize Chromatography: - Adjust gradient - Change column coelution_issue->coelution_troubleshoot end_bad Re-develop Method or Contact Support is_troubleshoot->end_bad analyte_troubleshoot->end_bad coelution_troubleshoot->end_bad

Troubleshooting workflow for L-Carnosine quantification.

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters for L-Carnosine. The parameters for this compound should be empirically determined as described in the FAQ section.

Table 1: MRM Transitions and Energies for L-Carnosine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
L-Carnosine227.2110.125-3040-60
227.2156.220-2540-60

Note: These values are starting points and should be optimized for your specific instrument and experimental conditions.[1]

Table 2: Expected MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Putative Product Ion (m/z)Recommended Action
This compound231.3110.1Determine optimal Collision Energy and Declustering Potential
231.3160.2Determine optimal Collision Energy and Declustering Potential

Experimental Protocols

Protocol 1: Sample Preparation from Plasma
  • To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar compounds like L-Carnosine. A C18 column can also be used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the polar analytes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: As defined in the quantitative data tables, with optimized collision energies and declustering potentials.

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity and stability.

Visualizations

L-Carnosine Metabolic Pathway

CarnosineMetabolism beta_alanine β-Alanine carnosine_synthase Carnosine Synthase beta_alanine->carnosine_synthase l_histidine L-Histidine l_histidine->carnosine_synthase carnosine L-Carnosine carnosinase Carnosinase (CN1) carnosine->carnosinase Hydrolysis carnosinase->beta_alanine carnosinase->l_histidine carnosine_synthase->carnosine Synthesis

Simplified metabolic pathway of L-Carnosine.
Logical Relationship for Isotopic Labeling

IsotopicLabeling cluster_carnosine L-Carnosine cluster_carnosine_d4 This compound β-Alanine β-Alanine L-Histidine L-Histidine formula_c C9H14N4O3 m/z = 227.2 labeling Isotopic Labeling (+4 Deuterium atoms) formula_c->labeling β-Alanine-d4 β-Alanine-d4 formula_d4 C9H10D4N4O3 m/z = 231.3 labeling->formula_d4

Concept of isotopic labeling for this compound.

References

Technical Support Center: Overcoming Matrix Effects with L-Carnosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing L-Carnosine-d4 as an internal standard to overcome matrix effects in the analysis of biological samples by LC-MS/MS.

Troubleshooting Guides

Issue 1: High Variability in L-Carnosine Quantification Across Different Sample Lots

  • Question: We are observing significant variability in the calculated concentrations of L-Carnosine when analyzing plasma samples from different donors, even when the same amount of analyte is spiked. What could be the cause and how can we troubleshoot this?

  • Answer: This issue is likely due to variable matrix effects between different lots of plasma. Matrix effects, such as ion suppression or enhancement, are caused by co-eluting endogenous components from the biological sample that interfere with the ionization of the target analyte.[1][2] The use of a stable isotope-labeled internal standard like this compound is designed to mitigate this variability.

    Troubleshooting Steps:

    • Ensure Co-elution of L-Carnosine and this compound: The fundamental principle of using a stable isotope-labeled internal standard is that it co-elutes with the analyte and is affected by matrix effects in the same way.[2][3] Verify that the chromatographic peaks for L-Carnosine and this compound are perfectly aligned. A slight shift in retention time can lead to differential matrix effects and compromise quantification.[2]

    • Evaluate Sample Preparation: Inconsistent sample preparation can lead to varying levels of matrix components in the final extract. Ensure that the chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is reproducible. For complex matrices, a more rigorous cleanup method like SPE may be necessary to remove interfering phospholipids and other components.

    • Check for Matrix Effects in Different Lots: To confirm that variable matrix effects are the issue, perform a post-extraction addition experiment. Compare the response of L-Carnosine in a clean solution to the response of L-Carnosine spiked into extracted blank matrix from several different donors. A significant difference in response between the lots indicates a variable matrix effect. The this compound response should track these variations.

    • Optimize this compound Concentration: The concentration of the internal standard should be consistent across all samples and be sufficient to provide a strong signal without causing detector saturation.

Issue 2: Poor Peak Shape and Chromatographic Performance for L-Carnosine

  • Question: We are experiencing poor peak shape (e.g., tailing or fronting) for L-Carnosine in our LC-MS/MS analysis of urine samples. How can we improve the chromatography?

  • Answer: Poor peak shape can be caused by a variety of factors, including interactions with the stationary phase, issues with the mobile phase, or the presence of interfering components from the urine matrix.

    Troubleshooting Steps:

    • Column Selection: L-Carnosine is a polar compound. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often a good choice for retaining and separating such polar analytes. If using reverse-phase chromatography, consider a column with a polar-embedded stationary phase.

    • Mobile Phase Optimization:

      • pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like L-Carnosine. Experiment with different pH values to find the optimal condition for symmetrical peaks.

      • Additives: The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve peak shape by ensuring consistent ionization of the analyte. Ammonium formate can also be used as a buffer.

    • Gradient Optimization: Adjust the gradient profile to ensure that L-Carnosine is adequately retained and separated from potentially interfering matrix components. A shallower gradient around the elution time of L-Carnosine may improve resolution and peak shape.

    • Sample Dilution: Diluting the urine sample prior to analysis can reduce the concentration of matrix components that may be causing poor peak shape.

Frequently Asked Questions (FAQs)

  • Question: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog for quantitative bioanalysis?

  • Answer: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the "gold standard" for quantitative LC-MS/MS analysis because its physicochemical properties are nearly identical to the analyte, L-Carnosine. This ensures that it behaves in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer. A structural analog, while similar, may have different extraction recovery, chromatographic retention time, and ionization efficiency, leading to less accurate correction for matrix effects.

  • Question: What are the key considerations when implementing this compound in our analytical method?

  • Answer:

    • Purity: Ensure the isotopic and chemical purity of the this compound standard. Any presence of unlabeled L-Carnosine will lead to an overestimation of the analyte concentration.

    • Isotopic Stability: While deuterium is a stable isotope, in some cases, hydrogen-deuterium exchange can occur. The position of the deuterium labels on the this compound molecule should be stable under the conditions of sample preparation, storage, and analysis.

    • Mass Difference: A sufficient mass difference between L-Carnosine and this compound (in this case, 4 Da) is important to prevent mass spectral crosstalk between the analyte and the internal standard.

    • Co-elution: As mentioned in the troubleshooting section, ensuring co-elution with L-Carnosine is critical for effective compensation of matrix effects.

  • Question: Can this compound completely eliminate matrix effects?

  • Answer: While this compound is highly effective at compensating for matrix effects, it may not eliminate them entirely, especially in cases of extreme ion suppression or enhancement. The goal is to ensure that the ratio of the analyte to the internal standard remains constant, even if the absolute signal intensity of both is affected by the matrix. In situations with severe matrix effects, optimizing sample preparation and chromatography to reduce the interfering components is still a crucial step.

Data Presentation

Table 1: Illustrative Matrix Effect Data for L-Carnosine with this compound Internal Standard in Human Plasma

Disclaimer: The following data is for illustrative purposes to demonstrate the principle of matrix effect compensation and is based on typical results from bioanalytical method validation.

Plasma LotL-Carnosine Peak Area (without IS)This compound Peak AreaAnalyte/IS Ratio% Matrix Effect (Analyte)% Matrix Effect (Ratio)
Lot A85,00090,0000.94-15%-1.1%
Lot B65,00068,0000.96-35%+1.1%
Lot C98,000102,0000.96-2%+1.1%
Lot D50,00053,0000.94-50%-1.1%
Mean 74,500 78,250 0.95 -25.5% 0.0%
%RSD 29.5% 28.7% 1.2%

Table 2: LC-MS/MS Parameters for L-Carnosine and this compound

ParameterL-CarnosineThis compound
Precursor Ion (m/z)227.2231.2
Product Ion (m/z)110.2110.2
Ionization ModeESI+ESI+

Note: These are typical MRM transitions; actual values may need to be optimized on the specific mass spectrometer being used.

Experimental Protocols

Protocol: Quantification of L-Carnosine in Human Urine using this compound by LC-MS/MS

This protocol is a composite based on methodologies described in the literature.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of L-Carnosine and this compound in a suitable solvent (e.g., water or methanol).

    • Prepare a series of calibration standards by spiking blank human urine with known concentrations of L-Carnosine.

    • Prepare QC samples at low, medium, and high concentrations in blank human urine.

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Vortex mix the samples.

    • Dilute the urine samples 100-fold with a solution of 75% acetonitrile in water containing 30 nM this compound as the internal standard.

    • Vortex mix the diluted samples.

    • Centrifuge the samples to pellet any precipitated material.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: Waters ACQUITY UPLC H-Class System or equivalent.

    • Column: Waters ACQUITY UPLC BEH HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium formate with 0.125% formic acid in 95% water / 5% acetonitrile.

    • Mobile Phase B: 10 mM ammonium formate with 0.125% formic acid in 95% acetonitrile / 5% water.

    • Flow Rate: 0.55 mL/min.

    • Gradient:

      • 0-0.5 min: 99.9% B

      • 0.5-5.0 min: Ramp to 99.9% A

      • 5.0-5.5 min: Ramp back to 99.9% B

      • 5.5-6.0 min: Equilibrate at 99.9% B

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Xevo TQ-S micro triple quadrupole mass spectrometer or equivalent.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: Monitor the transitions specified in Table 2.

  • Data Analysis:

    • Integrate the peak areas for L-Carnosine and this compound.

    • Calculate the peak area ratio of L-Carnosine to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of L-Carnosine in the unknown samples and QCs from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add this compound (Internal Standard) urine_sample->add_is dilute Dilute with Acetonitrile/Water add_is->dilute vortex Vortex dilute->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation HILIC LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantify L-Carnosine calibration->quantification

Caption: Experimental workflow for L-Carnosine quantification.

matrix_effect_logic cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard analyte_signal Analyte Signal matrix_effect Matrix Effect (Ion Suppression) analyte_signal->matrix_effect inaccurate_result Inaccurate Result matrix_effect->inaccurate_result analyte_is_signal Analyte + IS Signal matrix_effect_is Matrix Effect (Affects Both) analyte_is_signal->matrix_effect_is constant_ratio Constant Analyte/IS Ratio matrix_effect_is->constant_ratio accurate_result Accurate Result constant_ratio->accurate_result

Caption: Logic of matrix effect compensation with this compound.

References

Technical Support Center: L-Carnosine-d4 Signal-to-Noise Ratio Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to optimizing the analysis of L-Carnosine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the signal-to-noise ratio (S/N) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of L-Carnosine, meaning some hydrogen atoms have been replaced by deuterium. It is widely used as an internal standard in quantitative mass spectrometry-based assays (LC-MS/MS). Because its chemical and physical properties are nearly identical to the endogenous L-Carnosine, it co-elutes and ionizes similarly, allowing it to accurately correct for variations during sample preparation, chromatography, and ionization.[1]

Q2: I am observing a low signal-to-noise ratio for this compound. What are the most common causes?

A2: A low S/N for this compound can stem from several factors:

  • Suboptimal Mass Spectrometry Parameters: Incorrect collision energy, cone voltage, or other source parameters can lead to inefficient ion production and fragmentation.

  • Poor Chromatographic Conditions: Inadequate separation can result in co-elution with interfering matrix components, leading to ion suppression. The choice between Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography is critical for polar molecules like L-Carnosine.

  • Inefficient Sample Preparation: The presence of salts, phospholipids, and other matrix components can significantly suppress the signal.

  • Instability of the Deuterated Standard: In some cases, deuterium atoms can exchange with hydrogen atoms in the solvent (H/D exchange), reducing the signal intensity of the deuterated standard.[2]

Q3: Which chromatographic technique is better for this compound analysis, HILIC or Reversed-Phase?

A3: For polar compounds like L-Carnosine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional Reversed-Phase (RP) chromatography. HILIC can provide better retention and separation of polar analytes, leading to improved peak shapes and a higher signal-to-noise ratio.[3][4][5] The high organic content of the mobile phase used in HILIC can also enhance ESI efficiency.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during this compound analysis.

Guide 1: Low Signal Intensity and High Background Noise

This guide will walk you through a systematic approach to identify and resolve the root cause of a poor signal-to-noise ratio.

Troubleshooting Workflow for Low S/N

start Low S/N for this compound check_ms Step 1: Verify MS Parameters start->check_ms check_lc Step 2: Evaluate Chromatography check_ms->check_lc Optimal solution_ms Optimize Collision Energy & Cone Voltage check_ms->solution_ms Suboptimal check_prep Step 3: Assess Sample Preparation check_lc->check_prep Good Separation solution_lc Switch to HILIC or Modify Gradient check_lc->solution_lc Poor Peak Shape/ Ion Suppression solution_prep Improve Sample Cleanup (e.g., SPE) check_prep->solution_prep Matrix Effects Present end Improved S/N check_prep->end Clean Sample solution_ms->check_lc solution_lc->check_prep solution_prep->end

Caption: A logical workflow for troubleshooting low signal-to-noise ratio.

Issue Potential Cause Recommended Action
Low Signal Intensity Suboptimal MS/MS parameters.Infuse a standard solution of this compound and optimize the collision energy and cone voltage for the specific MRM transitions.
Ion suppression from matrix components.Improve sample cleanup using methods like Solid-Phase Extraction (SPE) or dilute the sample.
Poor ionization efficiency.Ensure the mobile phase pH is suitable for positive ion mode (e.g., acidic with 0.1% formic acid). Consider using HILIC, as the higher organic content can improve ESI efficiency.
High Background Noise Contaminated LC system or solvent.Flush the system with a strong solvent like isopropanol. Use high-purity, LC-MS grade solvents and additives.
Co-eluting interferences.Optimize the chromatographic gradient to better separate this compound from interfering peaks.
Electronic noise.Ensure proper grounding of the mass spectrometer and check for sources of electronic interference.
Guide 2: Inconsistent or Drifting this compound Signal

Signal instability can compromise the accuracy and precision of your quantification.

Issue Potential Cause Recommended Action
Drifting Signal Intensity H/D back-exchange.Avoid prolonged storage of this compound in protic solvents, especially at extreme pH. Use standards with deuterium labels on stable carbon positions.
Temperature fluctuations.Ensure the column compartment and autosampler are temperature-controlled.
Inconsistent sample preparation.Automate sample preparation steps where possible to minimize variability.
Poor Peak Shape Inappropriate injection solvent.The injection solvent should be weaker than the initial mobile phase to avoid peak distortion. For HILIC, this means a high organic content.
Column degradation.Replace the column if it has been used extensively or shows signs of performance loss.
System contamination.Clean the ion source and other components of the mass spectrometer.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for this compound Analysis

This protocol describes a protein precipitation method for the extraction of L-Carnosine from plasma.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 20 µL of a 1 µg/mL solution in methanol).

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Workflow for Plasma Sample Preparation

start Plasma Sample spike Spike with This compound start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject start Goal: Maximize S/N for this compound chromatography Chromatography Choice start->chromatography hilic HILIC chromatography->hilic Polar Analyte rp Reversed-Phase chromatography->rp Non-polar Analyte (Not applicable here) sample_prep Sample Preparation spe Solid-Phase Extraction sample_prep->spe Low Concentration/ Complex Matrix ppt Protein Precipitation sample_prep->ppt Higher Concentration/ Simpler Matrix hilic->sample_prep result Optimal S/N spe->result ppt->result

References

Technical Support Center: Troubleshooting Chromatographic Peak Shape for L-Carnosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common chromatographic peak shape issues encountered during the analysis of L-Carnosine-d4.

Frequently Asked Questions (FAQs)

Q1: What is the expected chromatographic behavior of this compound?

This compound, a deuterated analog of L-Carnosine, is a highly polar dipeptide. Due to its polar nature, it can be challenging to retain on traditional reversed-phase columns like C18.[1] Therefore, specific chromatographic conditions are necessary to achieve good retention and peak shape. It is often analyzed using techniques suitable for polar compounds, such as hydrophilic interaction liquid chromatography (HILIC) or by using specialized columns like amino (NH2) or mixed-mode columns.[1][2][3] Its chromatographic behavior is expected to be nearly identical to that of L-Carnosine.

Q2: I am observing no retention, and the this compound peak is eluting in the void volume. What should I do?

This is a common issue when using standard C18 columns due to the high polarity of this compound.[1] Here are several approaches to improve retention:

  • Column Selection: Switch to a more polar stationary phase. An amino (NH2) column is a common choice for retaining L-Carnosine. Other options include mixed-mode or HILIC columns.

  • Mobile Phase Modification:

    • Increase the organic content in your mobile phase if using a HILIC column.

    • For reversed-phase mode on an NH2 column, a mobile phase consisting of acetonitrile and a phosphate buffer is effective.

    • The use of ion-pairing reagents like trifluoroacetic acid (TFA) in the mobile phase can also enhance retention on C18 columns, though it may suppress MS signal if using LC-MS.

Q3: What are the typical causes of peak tailing for this compound?

Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors:

  • Secondary Interactions: Strong interactions between the basic amine groups of this compound and acidic silanol groups on the surface of silica-based columns are a primary cause.

  • Column Overload: Injecting too much sample can lead to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase, influencing peak shape.

  • Column Degradation: A contaminated or degraded column can exhibit poor peak shapes.

Troubleshooting Guides

Issue 1: Peak Tailing

If you are observing peak tailing for this compound, follow this troubleshooting workflow:

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue Potential System Issue: - Blocked frit - Column void - Extra-column volume yes_all->system_issue chemical_issue Likely a Chemical Interaction Issue no_all->chemical_issue troubleshoot_system Action: - Backflush column - Check connections - Use guard column system_issue->troubleshoot_system reduce_load Reduce Sample Load/ Concentration chemical_issue->reduce_load check_ph Adjust Mobile Phase pH reduce_load->check_ph add_modifier Add Mobile Phase Modifier (e.g., ammonia water, TFA) check_ph->add_modifier change_column Consider a Different Column (e.g., end-capped, different chemistry) add_modifier->change_column

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol: Mitigating Peak Tailing with Mobile Phase Modifiers

  • Objective: To reduce peak tailing of this compound by modifying the mobile phase.

  • Initial Conditions:

    • Column: Kromasil NH2 column (4.6 mm x 200 mm, 5 µm).

    • Mobile Phase: Acetonitrile:40 mmol·L-1 dibasic potassium phosphate (44:56), pH adjusted to 6.3 with phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Modification: Prepare a series of mobile phases with small additions of an amine modifier. For example, add ammonia water to the aqueous portion of the mobile phase to achieve final concentrations of 0.05%, 0.1%, and 0.2%. The addition of ammonia water has been shown to minimize the peak width for L-carnosine.

  • Analysis: Inject the this compound standard with each mobile phase and compare the peak symmetry (tailing factor).

  • Expected Outcome: An improvement in peak shape with the addition of the modifier.

Mobile Phase ModifierTailing Factor (Asymmetry)
None1.8
0.05% Ammonia Water1.4
0.1% Ammonia Water1.1
0.2% Ammonia Water1.0
Illustrative data
Issue 2: Peak Fronting

Peak fronting, where the front of the peak is broader than the back, is less common than tailing but can still occur.

start Peak Fronting Observed check_overload Is Sample Overload a Possibility? start->check_overload yes_overload Yes check_overload->yes_overload Yes no_overload No check_overload->no_overload No reduce_injection Action: Reduce Injection Volume or Sample Concentration yes_overload->reduce_injection check_solvent Check Sample Solvent Compatibility no_overload->check_solvent solvent_action Action: Dissolve sample in mobile phase or a weaker solvent check_solvent->solvent_action check_column Inspect Column for Degradation (e.g., bed collapse) solvent_action->check_column column_action Action: Replace Column check_column->column_action

Caption: Troubleshooting workflow for peak fronting.

Experimental Protocol: Addressing Peak Fronting due to Sample Solvent Incompatibility

  • Objective: To determine if the sample solvent is causing peak fronting and to correct it.

  • Initial Observation: this compound, dissolved in a strong solvent (e.g., high percentage of organic solvent in a reversed-phase method), shows peak fronting.

  • Procedure:

    • Prepare a new sample of this compound dissolved directly in the initial mobile phase.

    • If the solubility is an issue, dissolve the sample in the weakest solvent possible that still provides adequate solubility.

    • Inject both the original and the newly prepared sample and compare the peak shapes.

  • Expected Outcome: The sample dissolved in the mobile phase should exhibit a more symmetrical peak shape.

Sample SolventPeak Shape
High Organic SolventFronting
Mobile PhaseSymmetrical
Illustrative data
Issue 3: Peak Splitting

Split peaks can be indicative of several problems, from sample preparation to column issues.

start Peak Splitting Observed check_all_peaks Are all peaks splitting? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue Potential System Issue: - Blocked frit - Column void yes_all->system_issue analyte_issue Potential Analyte-Specific Issue no_all->analyte_issue troubleshoot_system Action: - Backflush or replace column - Use in-line filter system_issue->troubleshoot_system check_solvent_mismatch Check for Sample Solvent Mismatch analyte_issue->check_solvent_mismatch check_coelution Consider Co-elution of an Isomer or Impurity check_solvent_mismatch->check_coelution adjust_method Action: - Modify mobile phase/gradient - Change column selectivity check_coelution->adjust_method

Caption: Troubleshooting workflow for peak splitting.

Experimental Protocol: Investigating Peak Splitting

  • Objective: To diagnose and resolve peak splitting for this compound.

  • Initial Checks:

    • System-wide issue: If all peaks in your chromatogram are splitting, the problem is likely a blockage at the head of the column or a void in the packing material. Try back-flushing the column or replacing it.

    • Analyte-specific issue: If only the this compound peak is splitting, it could be due to:

      • Sample solvent effect: The sample is not dissolving properly or is precipitating on the column. Prepare the sample in the mobile phase.

      • Co-elution: An impurity or isomer is co-eluting.

  • Method Modification to Resolve Co-elution:

    • Change Gradient: If using a gradient, make it shallower to increase separation.

    • Modify Mobile Phase: Adjust the pH or the organic-to-aqueous ratio to alter selectivity.

    • Lower Temperature: A lower column temperature can sometimes improve the resolution of closely eluting peaks.

    • Change Column: A column with a different stationary phase may provide the necessary selectivity to separate the two components.

Parameter ChangeObservation
Initial MethodSplit Peak
Shallower GradientTwo resolved peaks
Lower pHSingle, sharp peak
Illustrative data

By systematically addressing these common issues, you can improve the chromatographic peak shape of this compound, leading to more accurate and reliable analytical results.

References

Interpreting the fragmentation pattern of L-Carnosine-d4 in MS/MS.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the tandem mass spectrometry (MS/MS) fragmentation patterns of L-Carnosine-d4.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (m/z) for this compound?

The expected protonated precursor ion for this compound is [M+H]⁺. Given that the molecular formula for this compound is C₉H₁₀D₄N₄O₃, its monoisotopic mass is approximately 230.3 g/mol .[1] Therefore, you should select a precursor ion with an m/z of approximately 230.3 for your MS/MS experiments. It is always recommended to confirm this value with a full scan (MS1) analysis before proceeding to fragmentation (MS2).

Q2: What are the major product ions observed in the MS/MS fragmentation of this compound?

The fragmentation of L-Carnosine primarily occurs at the amide bond. For the deuterated analog, this compound, where the deuterium labels are on the β-alanine moiety, the fragmentation pattern is predictable. Collision-induced dissociation (CID) will yield characteristic product ions.

The most abundant fragments for non-deuterated carnosine (precursor m/z 227.2) are typically m/z 110.1 and 156.2.[2][3] For this compound (precursor m/z 230.3), with deuteration on the β-alanyl group, the expected major fragments would be:

  • m/z 156.2: This corresponds to the protonated histidine moiety, which is unlabeled.

  • m/z 114.1: This corresponds to the deuterated immonium ion derived from β-alanine.

The table below summarizes the expected precursor and product ions for both L-Carnosine and this compound.

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Corresponding Fragment
L-Carnosine227.2156.2[Histidine+H]⁺
110.1[β-Alanyl immonium ion+H]⁺
This compound 230.3 156.2 [Histidine+H]⁺
114.1 [d4-β-Alanyl immonium ion+H]⁺
Q3: My MS/MS spectrum shows a peak at m/z 227.2 or a fragment at m/z 110.1. What could be the cause?

Observing signals corresponding to the non-deuterated form of carnosine can be attributed to several factors:

  • Isotopic Purity: The this compound internal standard may contain a small percentage of non-deuterated L-Carnosine. Check the certificate of analysis from the supplier for isotopic purity information.

  • In-source Back-Exchange: Deuterium atoms, particularly those on nitrogen or oxygen, can sometimes exchange with protons from the solvent (e.g., water, methanol) in the electrospray ionization (ESI) source. While the d4 label on the carbon backbone of β-alanine is generally stable, this possibility should be considered.

  • Endogenous L-Carnosine: The biological sample itself contains endogenous, non-deuterated L-Carnosine, which will co-elute and be detected. This is expected and is the analyte you are quantifying with the deuterated internal standard.

Q4: How should I optimize the collision energy for this compound fragmentation?

Collision energy is a critical parameter for obtaining a stable and reproducible fragmentation pattern.

  • Infusion Analysis: Begin by infusing a pure solution of this compound directly into the mass spectrometer.

  • Energy Ramp: Program the instrument to ramp the collision energy, for example, from 10 to 40 eV.

  • Monitor Product Ions: Observe the intensity of the precursor ion (m/z 230.3) and the key product ions (m/z 156.2 and 114.1).

  • Select Optimal Energy: The optimal collision energy is the value that results in a stable and abundant signal for your chosen product ions while reducing the precursor ion intensity significantly. For standard carnosine, collision energies around 22-30V have been reported to be effective.[3] A similar range should be a good starting point for the d4 version.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Fragmentation Efficiency
Possible CauseSuggested Solution
Suboptimal Collision Energy Perform a collision energy optimization experiment as described in Q4. Ensure the energy is high enough to fragment the precursor but not so high that it leads to excessive fragmentation into smaller, less specific ions.
Poor Ionization Optimize ESI source parameters. Adjust the capillary voltage, gas flow (nebulizer and drying gas), and source temperature. Ensure the mobile phase pH is appropriate for protonating carnosine (typically acidic conditions, e.g., using 0.1% formic acid).
Matrix Effects The presence of co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample preparation (e.g., using solid-phase extraction) or enhance chromatographic separation to better isolate the analyte from interferences.
Instrument Contamination Contaminants in the ion source or mass analyzer can lead to poor sensitivity. Perform routine cleaning and maintenance of the instrument as per the manufacturer's guidelines.
Issue 2: Unexpected Peaks or High Background Noise in MS/MS Spectrum
Possible CauseSuggested Solution
Co-eluting Isobaric Interferences Another compound with the same nominal mass as this compound may be co-eluting and fragmenting. Improve chromatographic separation by modifying the gradient or changing the column chemistry. A high-resolution mass spectrometer can also help distinguish between compounds with very similar masses.
Solvent Contamination Impurities in solvents or additives can introduce background noise. Use high-purity, LC-MS grade solvents and reagents.
Isotopic Exchange Unintentional swapping of deuterium labels with hydrogen from the environment can lead to a scrambling of the isotopic label.[4] While less common for C-D bonds, ensure solvents and handling procedures minimize this risk.

Visual Guides

Fragmentation Pathway

The diagram below illustrates the primary fragmentation mechanism of protonated this compound.

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z = 230.3 frag1 [d4-β-Alanyl Immonium Ion+H]⁺ m/z = 114.1 precursor->frag1 Amide Bond Cleavage frag2 [Histidine+H]⁺ m/z = 156.2 precursor->frag2 Amide Bond Cleavage

Caption: Fragmentation of this compound.

Experimental Workflow

This workflow outlines the typical steps for analyzing this compound using LC-MS/MS.

G A 1. Sample Preparation (e.g., Protein Precipitation) B 2. Addition of This compound (Internal Std.) A->B C 3. LC Separation (e.g., HILIC or Reversed-Phase) B->C D 4. ESI Ionization (Positive Mode) C->D E 5. MS1 Full Scan (Confirm m/z 230.3) D->E F 6. Precursor Ion Isolation (Quadrupole 1) E->F G 7. Collision-Induced Dissociation (Collision Cell) F->G H 8. MS2 Product Ion Scan (Quadrupole 3 / TOF) G->H I 9. Data Analysis (Quantification) H->I

Caption: LC-MS/MS workflow for this compound.

Troubleshooting Logic

Use this decision tree to diagnose common issues encountered during analysis.

G start Problem Observed low_signal Low Signal Intensity? start->low_signal unexpected_peaks Unexpected Peaks? start->unexpected_peaks opt_ce Optimize Collision Energy low_signal->opt_ce Yes opt_source Optimize Source Parameters low_signal->opt_source Yes check_sample_prep Improve Sample Prep / Chromatography unexpected_peaks->check_sample_prep Yes check_purity Check Isotopic Purity of Standard unexpected_peaks->check_purity Yes solution_good Signal Improved opt_ce->solution_good opt_source->solution_good solution_clean Spectrum is Clean check_sample_prep->solution_clean check_purity->solution_clean

Caption: Troubleshooting decision tree.

Experimental Protocol Example

Below is a representative methodology for the quantification of carnosine using an this compound internal standard.

1. Sample Preparation (Plasma)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in water).

  • Add 400 µL of ice-cold methanol (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System: UPLC/HPLC system.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • L-Carnosine: 227.2 → 156.2

    • This compound: 230.3 → 156.2

  • Key MS Settings:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

    • Collision Energy: Optimize as per instrument (e.g., ~25 V).

References

Common challenges when using L-Carnosine-d4 as an internal standard.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using L-Carnosine-d4 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of L-Carnosine, meaning that four hydrogen atoms in the β-alanine portion of the molecule have been replaced with deuterium atoms.[1][2] It is intended for use as an internal standard (IS) in analytical methods, particularly gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS), for the quantification of L-Carnosine.[1][2] Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in quantitative bioanalysis because they have nearly identical chemical and physical properties to the analyte of interest.[3] This ensures they behave similarly during sample preparation, chromatography, and ionization, which helps to accurately correct for variability in these steps.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and integrity of this compound, it is recommended to store it as a solid at -20°C for up to four years. Once in solution, it should be stored at -80°C for up to six months or at -20°C for one month. It is important to keep the container tightly closed and protect it from light and moisture. For handling, standard laboratory safety precautions should be followed, including wearing appropriate personal protective equipment such as gloves and safety glasses.

Q3: What level of isotopic and chemical purity should I expect for this compound?

Commercial suppliers of this compound typically state a purity of ≥98% for the deuterated forms (d1-d4). It is crucial to be aware of the isotopic enrichment and the potential presence of unlabeled L-Carnosine as an impurity. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Reproducibility

Symptom: The calculated concentrations of L-Carnosine in your quality control (QC) samples are consistently biased high or low, or there is high variability (%CV) between replicate measurements.

Potential Causes and Solutions:

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement.

    • Troubleshooting:

      • Assess Matrix Effects: Perform a post-extraction addition experiment. Compare the peak area of this compound in a neat solution to its peak area in an extracted blank matrix sample spiked at the same concentration. A significant difference indicates the presence of matrix effects.

      • Mitigation Strategies:

        • Improve sample preparation: Employ more effective protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.

        • Optimize chromatography: Adjust the mobile phase composition, gradient, or switch to a different column chemistry (e.g., HILIC for polar compounds like carnosine) to separate L-Carnosine from co-eluting matrix components.

        • Dilute the sample: Diluting the sample with a clean solvent can reduce the concentration of interfering components.

  • Isotopic Crosstalk/Interference: The signal from the unlabeled L-Carnosine may be contributing to the signal of the this compound internal standard, or vice versa. This can be due to the natural isotopic abundance of elements in the molecule.

    • Troubleshooting:

      • Check for Crosstalk: Analyze a high concentration standard of L-Carnosine without the internal standard and monitor the mass transition for this compound. Conversely, analyze a solution of only this compound and monitor the mass transition for L-Carnosine.

      • Mitigation Strategies:

        • Optimize mass spectrometer parameters: Ensure that the mass resolution is sufficient to distinguish between the analyte and internal standard.

        • Select appropriate precursor/product ion pairs: Choose transitions that are unique to each compound and minimize any potential overlap.

Issue 2: Signal Instability or Loss of Internal Standard

Symptom: The peak area of this compound is inconsistent across an analytical run, or it decreases over time in processed samples.

Potential Causes and Solutions:

  • Deuterium Exchange: The deuterium atoms on the this compound molecule can exchange with hydrogen atoms from the solvent, especially under certain pH and temperature conditions. This leads to a decrease in the this compound signal and an increase in the signal of partially deuterated or unlabeled L-Carnosine.

    • Troubleshooting:

      • Evaluate Stability: Incubate this compound in the sample matrix and mobile phase at different pH values and temperatures for various durations. Analyze the samples to check for a decrease in the d4 signal and the appearance of lower mass isotopologues.

      • Mitigation Strategies:

        • Maintain low temperatures during sample preparation and storage.

        • Avoid strongly acidic or basic conditions.

        • Minimize the time between sample preparation and analysis.

  • Adsorption: L-Carnosine is a polar dipeptide and can adsorb to plasticware or the surfaces of the LC system.

    • Troubleshooting:

      • Test for Adsorption: Prepare solutions of this compound in different types of vials (e.g., polypropylene, silanized glass) and analyze them over time to see if the signal decreases.

      • Mitigation Strategies:

        • Use silanized glassware or low-adsorption vials and plates.

        • Add a small amount of an organic solvent or a competing compound to the sample diluent to reduce non-specific binding.

Issue 3: Poor Chromatographic Peak Shape

Symptom: The peaks for L-Carnosine and/or this compound are broad, tailing, fronting, or split.

Potential Causes and Solutions:

  • Chromatographic Isotope Effect: The presence of deuterium atoms can sometimes cause the internal standard to elute slightly earlier or later than the unlabeled analyte. While usually minor, this can be problematic if not accounted for.

    • Troubleshooting:

      • Assess Co-elution: Overlay the chromatograms of the analyte and internal standard to check for any significant retention time shift.

      • Mitigation Strategies:

        • Ensure that the peak integration algorithm correctly captures the entire peak for both the analyte and the internal standard.

        • If the separation is significant, it may be necessary to use a different deuterated standard or a 13C-labeled internal standard, which is less prone to this effect.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Troubleshooting:

      • Test Different Injection Volumes: Reduce the injection volume and observe if the peak shape improves.

      • Mitigation Strategies:

        • Dilute the sample before injection.

        • Use a column with a larger diameter or higher loading capacity.

  • Secondary Interactions with the Column: The basic imidazole group of carnosine can interact with residual silanols on silica-based columns, leading to peak tailing.

    • Troubleshooting:

      • Adjust Mobile Phase: Add a small amount of a competitor base (e.g., triethylamine) or an acidic modifier (e.g., formic acid, trifluoroacetic acid) to the mobile phase to improve peak shape.

      • Mitigation Strategies:

        • Use a column with end-capping or a different stationary phase (e.g., HILIC, polymer-based).

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Human Plasma
  • Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.

  • Spiking into Plasma: Spike the this compound stock solution into blank human plasma to achieve two concentration levels: a low QC (e.g., 50 ng/mL) and a high QC (e.g., 5000 ng/mL).

  • Incubation Conditions: Aliquot the spiked plasma into separate vials for each condition to be tested:

    • Room temperature (25°C) for 0, 2, 4, 8, and 24 hours.

    • -20°C for 1, 7, and 30 days (freeze-thaw cycles).

    • -80°C for 1, 3, and 6 months.

  • Sample Preparation (Protein Precipitation): At each time point, precipitate the plasma proteins by adding 3 volumes of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS.

  • Data Evaluation: Compare the peak area of this compound at each time point to the peak area at time zero. A deviation of more than 15% may indicate instability.

Protocol 2: LC-MS/MS Method for L-Carnosine Quantification
  • Liquid Chromatography:

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% B, hold for 1 minute, decrease to 40% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • L-Carnosine: 227.1 -> 110.1

      • This compound: 231.1 -> 114.1

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data Summary

The following tables provide representative acceptance criteria for method validation parameters based on regulatory guidelines. Actual results will vary depending on the specific method and laboratory.

Table 1: Stability of this compound in Human Plasma

Storage ConditionDurationLow QC (50 ng/mL) Mean Recovery (%)High QC (5000 ng/mL) Mean Recovery (%)
Room Temperature24 hours95.298.1
Freeze-Thaw3 cycles93.896.5
-20°C30 days96.197.9
-80°C6 months94.598.3

Table 2: Precision and Accuracy for L-Carnosine Quantification

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ10≤ 20%± 20%≤ 20%± 20%
Low QC30≤ 15%± 15%≤ 15%± 15%
Mid QC300≤ 15%± 15%≤ 15%± 15%
High QC3000≤ 15%± 15%≤ 15%± 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add this compound (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Collect Supernatant p4->p5 a1 HILIC Chromatography p5->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Experimental workflow for L-Carnosine quantification.

troubleshooting_logic cluster_matrix Matrix Effects cluster_stability Stability Issues cluster_purity IS Purity start Inaccurate Results? m1 Perform Post-Extraction Addition Experiment start->m1 s1 Check IS Response Across Run start->s1 p1 Analyze IS Alone start->p1 m2 Ion Suppression/ Enhancement? m1->m2 m3 Improve Sample Cleanup Optimize Chromatography m2->m3 Yes m2->s1 No s2 Signal Decreasing? s1->s2 s3 Investigate Deuterium Exchange and Adsorption s2->s3 Yes s2->p1 No p2 Unlabeled Analyte Present? p1->p2 p3 Correct for Contribution or Source New IS p2->p3 Yes

Caption: Troubleshooting logic for inaccurate quantification.

carnosine_pathway ROS Reactive Oxygen Species (ROS) (e.g., Hydroxyl Radical) OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipid Peroxidation, Protein Carbonylation) OxidativeStress->CellDamage Nrf2_inactive Nrf2-Keap1 Complex OxidativeStress->Nrf2_inactive dissociates Carnosine L-Carnosine Carnosine->ROS Direct Scavenging Nrf2_active Nrf2 Carnosine->Nrf2_active Promotes Activation Nrf2_inactive->Nrf2_active releases ARE Antioxidant Response Element (ARE) in Nucleus Nrf2_active->ARE translocates & binds AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., HO-1, SOD) ARE->AntioxidantEnzymes activates transcription AntioxidantEnzymes->OxidativeStress Reduces

Caption: L-Carnosine's antioxidant signaling pathways.

References

Technical Support Center: Maximizing L-Carnosine-d4 Extraction Recovery from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to maximizing the extraction recovery of L-Carnosine-d4 from various tissue samples. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to ensure efficient and accurate quantification in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of L-Carnosine, meaning that four hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative mass spectrometry-based analyses (LC-MS/MS) of L-Carnosine. Because its chemical and physical properties are nearly identical to L-Carnosine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in sample preparation, extraction recovery, and instrument response, leading to more precise and reliable quantification of the endogenous L-Carnosine.

Q2: I am observing low recovery of this compound. What are the most common causes?

Low recovery of this compound can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Inefficient Tissue Homogenization: Incomplete disruption of the tissue matrix can prevent the complete release of this compound.

  • Suboptimal Protein Precipitation: The choice of precipitating agent and the ratio of solvent to sample are critical. Inadequate protein removal can lead to co-precipitation of the analyte.

  • Poor Solid-Phase Extraction (SPE) Performance: Issues such as improper cartridge conditioning, incorrect pH of the sample load, use of a wash solvent that is too strong, or an inappropriate elution solvent can all lead to loss of the analyte.

  • Degradation of this compound: L-Carnosine is susceptible to degradation, particularly at non-optimal pH and temperature. Exposure to certain metal ions can also catalyze its breakdown.

  • Isotopic Exchange: Under certain conditions (e.g., protic solvents, non-neutral pH), the deuterium atoms on this compound can exchange with hydrogen atoms from the surrounding environment, leading to a loss of the deuterated signal.

Q3: My this compound signal is inconsistent across my samples. What should I investigate?

Signal variability is a common issue in LC-MS/MS analysis. For inconsistent this compound signal, consider the following:

  • Matrix Effects: Different tissue types have unique compositions that can either suppress or enhance the ionization of this compound in the mass spectrometer source. This can lead to variability in signal intensity even if the concentration is the same.

  • Inconsistent Sample Preparation: Variations in the efficiency of homogenization, protein precipitation, or SPE from sample to sample will directly impact the final concentration and signal of the internal standard.

  • Pipetting Errors: Inaccurate addition of the this compound internal standard solution to each sample is a frequent source of variability.

  • Autosampler Issues: Inconsistent injection volumes or degradation of the sample in the autosampler over the course of a run can lead to signal drift.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the extraction of this compound from tissues.

Problem 1: Low or No this compound Signal
Possible Cause Recommended Action
Incorrect Internal Standard Concentration Verify the concentration of your this compound stock and working solutions. Prepare fresh solutions if there is any doubt about their integrity.
Failure to Add Internal Standard Review your sample preparation workflow to ensure that the this compound solution was added to all samples.
Instrumental Failure Check the LC-MS/MS system for leaks, correct mobile phase composition, and proper functioning of the ion source and detector. Run a system suitability test with a known standard.
Complete Degradation Assess the stability of this compound under your sample storage and processing conditions (pH, temperature).
Problem 2: High Variability in this compound Signal
Possible Cause Recommended Action
Inconsistent Extraction Recovery Optimize and standardize your tissue homogenization, protein precipitation, and/or solid-phase extraction protocols. Ensure consistent timing and technique for each sample.
Matrix Effects Evaluate matrix effects by comparing the this compound signal in a clean solution versus a blank tissue extract. If significant suppression or enhancement is observed, improve sample cleanup or adjust chromatographic conditions to separate this compound from interfering matrix components.
Isotopic Exchange (Back-Exchange) If you observe a gradual decrease in the this compound signal over time, especially in aqueous or protic solvents, investigate the potential for isotopic exchange. Prepare fresh standards and samples and analyze them promptly. Consider using aprotic solvents for storage and reconstitution where possible.
Inaccurate Pipetting Calibrate your pipettes regularly. When adding the internal standard, ensure the pipette tip is fully submerged in the sample and dispense slowly and consistently.

Quantitative Data Summary

The following tables summarize typical extraction recovery rates for L-Carnosine from different tissues using common extraction techniques. While specific data for this compound is limited in published literature, its recovery is expected to be very similar to that of L-Carnosine due to their nearly identical chemical properties.

Table 1: L-Carnosine Extraction Recovery using Protein Precipitation

Tissue TypePrecipitation SolventRecovery (%)Reference
Rat Cardiac MuscleAcetonitrile>90[1]
Mouse BrainAcetonitrile85 - 95Inferred from similar small molecule extractions
Human Skeletal MuscleAcetonitrile88 - 98Inferred from similar small molecule extractions

Table 2: L-Carnosine Extraction Recovery using Solid-Phase Extraction (SPE)

Tissue TypeSPE SorbentRecovery (%)CommentsReference
Rat Cardiac MuscleStrata-XLowMethod was not optimal[1]
Human PlasmaMixed-Mode Cation Exchange75 - 90Requires careful method developmentInferred from dipeptide extraction protocols
Bovine MuscleC1860 - 80Dependent on sample pretreatmentInferred from general peptide extraction

Experimental Protocols

Protocol 1: Tissue Homogenization

This protocol is a general guideline and may need to be optimized for specific tissue types.

  • Preparation: Weigh the frozen tissue sample (typically 50-100 mg). Keep the tissue on dry ice to prevent degradation.

  • Homogenization Buffer: Prepare a homogenization buffer (e.g., 1X Phosphate Buffered Saline (PBS) at pH 7.4).

  • Homogenization:

    • Place the weighed tissue in a 2 mL tube containing ceramic or steel beads.

    • Add 500 µL of ice-cold homogenization buffer.

    • Homogenize the tissue using a bead beater instrument (e.g., 2 cycles of 30 seconds at 6,000 rpm), ensuring the sample remains cold by placing it on ice between cycles.

    • Alternatively, use a rotor-stator or ultrasonic homogenizer until the tissue is completely disrupted.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant for subsequent extraction steps.

Protocol 2: Protein Precipitation with Acetonitrile

This is a simple and often effective method for removing proteins from tissue homogenates.[1]

  • Sample Preparation: Take 100 µL of the tissue homogenate supernatant.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the supernatant.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to sample).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the sample at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis. Avoid disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase-compatible solvent to concentrate the sample.

Protocol 3: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange

This protocol is suitable for cleaner extracts, especially for complex matrices, but requires more optimization.

  • Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

    • Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water).

  • Sample Loading:

    • Acidify the tissue homogenate supernatant (containing this compound) to a pH below the pKa of the amine group of carnosine (approximately pH < 8) using a small amount of formic acid.

    • Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of the acidic buffer to remove unretained impurities.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove weakly bound interferences.

  • Elution:

    • Elute the this compound and L-Carnosine with 500 µL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol). The basic pH will neutralize the charge on the analyte, releasing it from the sorbent.

  • Post-Elution Processing: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.

Visualizations

L-Carnosine Metabolism

The following diagram illustrates the key enzymatic steps in the synthesis and degradation of L-Carnosine.

Carnosine_Metabolism Beta_Alanine β-Alanine Carnosine_Synthase Carnosine Synthase (CARNS1) Beta_Alanine->Carnosine_Synthase L_Histidine L-Histidine L_Histidine->Carnosine_Synthase ATP ATP ATP->Carnosine_Synthase AMP_PPi AMP + PPi Carnosine_Synthase->AMP_PPi L_Carnosine L-Carnosine Carnosine_Synthase->L_Carnosine Synthesis Carnosinase Carnosinase (CNDP1/CNDP2) L_Carnosine->Carnosinase Water H₂O Water->Carnosinase Carnosinase->Beta_Alanine Degradation Carnosinase->L_Histidine Extraction_Workflow start Start: Frozen Tissue Sample homogenization 1. Tissue Homogenization (e.g., Bead Beating) start->homogenization centrifuge1 Centrifugation (10,000 x g, 10 min, 4°C) homogenization->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_is 2. Add this compound (Internal Standard) supernatant1->add_is extraction_choice Choose Extraction Method add_is->extraction_choice ppt 3a. Protein Precipitation (e.g., Acetonitrile) extraction_choice->ppt Simple & Fast spe 3b. Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) extraction_choice->spe Cleaner Extract centrifuge2 Centrifugation (15,000 x g, 15 min, 4°C) ppt->centrifuge2 spe_steps Condition -> Load -> Wash -> Elute spe->spe_steps supernatant2 Collect Supernatant centrifuge2->supernatant2 evaporate_reconstitute 4. Evaporate and Reconstitute supernatant2->evaporate_reconstitute spe_steps->evaporate_reconstitute analysis 5. LC-MS/MS Analysis evaporate_reconstitute->analysis end End: Data Acquisition analysis->end

References

Validation & Comparative

Validating L-Carnosine-d4 as an Internal Standard for Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of L-Carnosine, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of L-Carnosine-d4, a deuterated internal standard, with structural analog alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] this compound, a deuterated form of L-Carnosine, is an exemplary SIL-IS. Its physicochemical properties are nearly identical to the analyte, L-Carnosine, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-behavior allow it to effectively compensate for variability in the analytical process, such as matrix effects and extraction inconsistencies, leading to more precise and accurate quantification.[1]

Alternatives to SIL-IS include structural analogs, which are molecules with a similar but not identical chemical structure to the analyte. While more readily available and often less expensive, their different physicochemical properties can lead to variations in extraction recovery and chromatographic retention, potentially compromising the accuracy of the quantification.

Performance Comparison: this compound vs. Structural Analog

The superiority of a deuterated internal standard over a structural analog for L-Carnosine analysis is evident in the validation data. A key performance indicator is the linearity of the calibration curve. Studies have shown that the use of a deuterated internal standard like L-carnosine-d3 results in better linearity compared to a structural analog such as tyrosyl-L-histidine.

Below is a summary of validation parameters for L-Carnosine analysis using a structural analog internal standard, thymopentin, in rat cardiac muscle. While specific quantitative validation data for this compound is not detailed in a single comprehensive report, the typical performance of deuterated standards suggests they would meet or exceed these metrics.

Table 1: Bioanalytical Method Validation Data for L-Carnosine using a Structural Analog Internal Standard (Thymopentin)

Validation ParameterResult
Linearity
Concentration Range0.5 - 60.96 µg/mL[2]
Correlation Coefficient (r)> 0.99[2]
Intra-day Precision (RSD%) & Accuracy (Bias %)
1.02 µg/mL (Low QC)Precision: < 15.0%, Accuracy: within ±15.0%[2]
8.13 µg/mL (Mid QC)Precision: < 15.0%, Accuracy: within ±15.0%
32.51 µg/mL (High QC)Precision: < 15.0%, Accuracy: within ±15.0%
Inter-day Precision (RSD%) & Accuracy (Bias %)
1.02 µg/mL (Low QC)Precision: < 15.0%, Accuracy: within ±15.0%
8.13 µg/mL (Mid QC)Precision: < 15.0%, Accuracy: within ±15.0%
32.51 µg/mL (High QC)Precision: < 15.0%, Accuracy: within ±15.0%
Recovery
L-Carnosine93.4 ± 1.5% to 98.8 ± 3.1%
Thymopentin (IS)92.7 ± 3.2%

Experimental Protocols

A robust and validated bioanalytical method is crucial for reliable results. The following sections detail a typical experimental protocol for the quantification of L-Carnosine in a biological matrix using this compound as an internal standard, based on established methodologies.

Sample Preparation
  • To 100 µL of plasma, add a known concentration of this compound internal standard solution.

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating the polar L-Carnosine.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

  • MRM Transitions: The following multiple reaction monitoring (MRM) transitions are monitored:

    • L-Carnosine: m/z 227.2 → 110.1

    • This compound: m/z 231.2 → 114.1 (hypothetical, based on a +4 Da shift)

Method Validation Workflow

The validation of a bioanalytical method using this compound as an internal standard should follow a structured workflow to ensure its performance is well-characterized.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Sample_Preparation Sample Preparation Optimization LC_Conditions LC Conditions Optimization Sample_Preparation->LC_Conditions MS_Parameters MS Parameters Optimization LC_Conditions->MS_Parameters Linearity Linearity & Range MS_Parameters->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Selectivity_Specificity Selectivity & Specificity Accuracy_Precision->Selectivity_Specificity Recovery_Matrix Recovery & Matrix Effect Selectivity_Specificity->Recovery_Matrix Stability Stability Recovery_Matrix->Stability

Caption: A typical workflow for the development and validation of a bioanalytical method.

Logical Framework for Internal Standard Selection

The decision to use this compound as an internal standard is based on a logical framework that prioritizes the accuracy and precision of the bioanalytical data.

Internal Standard Selection Logic Goal Accurate & Precise Quantification of L-Carnosine Requirement Compensation for Analytical Variability Goal->Requirement IS_Choice Internal Standard Selection Requirement->IS_Choice SIL_IS Stable Isotope-Labeled IS (this compound) IS_Choice->SIL_IS Analog_IS Structural Analog IS IS_Choice->Analog_IS Outcome High-Quality, Reliable Bioanalytical Data SIL_IS->Outcome Analog_IS->Outcome

References

A Comparative Guide to the Cross-Validation of L-Carnosine Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of L-Carnosine, with a focus on the cross-validation of techniques against methods utilizing L-Carnosine-d4 as an internal standard. The selection of a robust and reliable analytical method is critical for accurate pharmacokinetic studies, quality control, and various research applications. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique for your specific needs.

Comparison of Analytical Method Performance

The following table summarizes the quantitative performance data from various studies on the analysis of L-Carnosine using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with this compound as an internal standard, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Capillary Electrophoresis (CE).

Performance MetricLC-MS/MS with this compoundHPLC-UVCapillary Electrophoresis (MCE-C4D)
Linearity Range 0.41–5.71 ng/g[1]9.8 - 98 µg/mL[2]5 x 10⁻⁶ to 5 x 10⁻⁵ M[3]
Correlation Coefficient (r²) >0.99[4]0.9998[2]0.9976
Limit of Detection (LOD) 0.41–3.07 ng/g1 ng2.5 x 10⁻⁶ M
Limit of Quantification (LOQ) 0.83–5.71 ng/g5 x 10⁻⁶ MNot explicitly stated in the provided text
Accuracy (% Recovery) 48.53–98.93%100.5%91 - 105%
Precision (% RSD) < 12.63% (inter-day)1.0%3 - 19%

Experimental Protocols

LC-MS/MS with this compound Internal Standard

This method is considered the gold standard for bioanalytical quantification due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard like this compound effectively corrects for matrix effects and variations in sample processing and instrument response.

Sample Preparation:

  • Protein precipitation is a common method for sample extraction from biological matrices. Acetonitrile is frequently used for this purpose.

  • An internal standard, this compound, is added to the sample prior to extraction to normalize for any analyte loss during the procedure.

Chromatographic Conditions:

  • Column: A variety of columns can be used, including HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase columns like C18.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water with additives like formic acid or ammonium formate to improve ionization.

  • Flow Rate: Flow rates are typically in the range of 0.2-0.6 mL/min.

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The transitions monitored for L-Carnosine are typically m/z 227 -> 110 and for this compound, m/z 231 -> 110.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of L-Carnosine, particularly at higher concentrations.

Sample Preparation:

  • Sample preparation often involves protein precipitation with solvents like acetonitrile, followed by centrifugation to remove precipitated proteins.

  • For some applications, derivatization with an agent like 2,4-dinitrofluorobenzene may be necessary to enhance UV absorbance, although direct UV detection is also possible.

Chromatographic Conditions:

  • Column: Amine-based (NH2) or C18 columns are frequently used.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is a common mobile phase. The pH is adjusted to optimize the separation.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection is usually performed at a wavelength of 210 nm.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers advantages such as high separation efficiency, short analysis times, and reduced solvent consumption. Microchip Capillary Electrophoresis (MCE) with contactless conductivity detection (C4D) is a miniaturized and rapid version of this technique.

Sample Preparation:

  • Samples are typically diluted in the background electrolyte (BGE) before injection. Derivatization is often not required.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillaries are commonly used.

  • Background Electrolyte (BGE): The composition of the BGE is optimized for the separation of the analytes. For L-Carnosine, an acidic buffer may be used.

  • Injection: Electrokinetic injection is often employed to enhance sensitivity.

  • Separation Voltage: A high voltage is applied across the capillary to effect separation.

  • Detection: Detection can be achieved through UV absorbance or, in the case of MCE-C4D, by measuring changes in conductivity.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of a new or alternative analytical method against a validated reference method, such as an LC-MS/MS assay using this compound.

cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Comparison Reference_Method Validated Reference Method (e.g., LC-MS/MS with this compound) Sample_Selection Select Representative Samples (Spiked QCs & Incurred Samples) New_Method New/Alternative Method (e.g., HPLC-UV or CE) Validation Full Validation of New Method New_Method->Validation Analysis_Ref Analyze Samples with Reference Method Sample_Selection->Analysis_Ref Analysis_New Analyze Samples with New Method Sample_Selection->Analysis_New Data_Comparison Compare Quantitative Results Analysis_Ref->Data_Comparison Analysis_New->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., Bland-Altman, %Difference) Data_Comparison->Statistical_Analysis Acceptance_Criteria Evaluate Against Pre-defined Acceptance Criteria Statistical_Analysis->Acceptance_Criteria Conclusion Conclusion on Method Comparability Acceptance_Criteria->Conclusion

Caption: A logical workflow for the cross-validation of analytical methods.

Signaling Pathway of L-Carnosine's Antioxidant Action

While not directly related to the analytical methods, understanding the biological context of L-Carnosine is crucial for researchers. The following diagram illustrates a simplified signaling pathway related to its antioxidant properties.

ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress (Lipid Peroxidation, Protein Carbonylation) ROS->Oxidative_Stress induces LCarnosine L-Carnosine LCarnosine->ROS scavenges LCarnosine->Oxidative_Stress inhibits Nrf2 Nrf2 Pathway Activation LCarnosine->Nrf2 activates Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage leads to Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, GPx) Antioxidant_Enzymes->ROS neutralizes Nrf2->Antioxidant_Enzymes promotes

Caption: L-Carnosine's role in mitigating oxidative stress.

References

A Head-to-Head Comparison: L-Carnosine-d4 vs. 13C-Labeled Carnosine as Tracers in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies and quantitative bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. When quantifying L-carnosine, a dipeptide with significant physiological roles, stable isotope-labeled analogs are the gold standard. This guide provides an objective comparison of two commonly used tracers: deuterated L-Carnosine (L-Carnosine-d4) and Carbon-13 labeled carnosine (13C-labeled carnosine), supported by experimental data and detailed methodologies.

The ideal internal standard should exhibit identical physicochemical properties to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatographic separation, and mass spectrometric detection. This co-elution and co-ionization behavior is crucial for correcting for variations in sample preparation and matrix effects. While both this compound and 13C-labeled carnosine serve this purpose, their inherent isotopic differences can lead to variations in performance.

Key Performance Differences: A Comparative Analysis

The primary distinction between deuterated and 13C-labeled standards lies in the potential for chromatographic shift and isotopic instability associated with deuterium labeling.[1][2][3] 13C-labeled standards are generally considered superior as they are chemically identical to the native analyte, differing only in mass.[2] This minimizes the risk of chromatographic separation from the unlabeled analyte and eliminates the possibility of isotope exchange.

FeatureThis compound13C-Labeled CarnosineRationale & Supporting Data
Chromatographic Co-elution Potential for slight retention time shift compared to unlabeled carnosine.Identical retention time to unlabeled carnosine.Deuterium can slightly alter the physicochemical properties of a molecule, potentially leading to partial separation from the native analyte during chromatography.[3] This can compromise accurate quantification, especially in the presence of matrix effects. 13C-labeled standards have virtually identical chromatographic behavior to their unlabeled counterparts.
Isotopic Stability Deuterium atoms, particularly on exchangeable positions, can be susceptible to back-exchange with protons in the solvent, leading to a loss of the label. Careful placement of the deuterium labels on non-exchangeable positions, as in this compound (on the β-alanine moiety), mitigates this risk.The 13C label is integrated into the carbon backbone of the molecule and is therefore highly stable with no risk of exchange under typical experimental conditions.While commercially available this compound is labeled on stable positions, the theoretical potential for deuterium exchange exists, which could impact accuracy. 13C-labeled carnosine offers superior isotopic stability.
Metabolic Stability L-carnosine-d3 has been reported to have some metabolic instability, necessitating its addition after blocking carnosinase activity during sample preparation. The stability of this compound would need to be carefully evaluated in the specific experimental context.Generally considered to have the same metabolic fate as the unlabeled analyte.The kinetic isotope effect associated with the heavier 13C atoms is typically negligible in terms of overall metabolic stability for use as an internal standard.
Availability & Cost Generally more readily available and less expensive to synthesize. This compound is commercially available from several suppliers.Typically more expensive and may have limited commercial availability, sometimes requiring custom synthesis. A method for the synthesis of 13C-labeled carnosine has been published.The cost-effectiveness of deuterated standards is a significant factor for many laboratories.
Mass Spectrometric Detection MRM transition: m/z 231 → 110.MRM transition for [13C3]-carnosine would be m/z 230 → 110 (assuming labeling on the β-alanine moiety). The precursor ion mass will vary depending on the number and position of 13C labels.Both tracers provide a distinct mass shift from unlabeled carnosine (m/z 227 → 110), allowing for specific detection and quantification.

Experimental Protocols

Below are detailed methodologies for the quantification of L-carnosine in biological samples using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Human Plasma)
  • Thaw Samples: Thaw frozen human plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard (either this compound or 13C-labeled carnosine) at a known concentration.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: ACQUITY UPLC BEH HILIC column (e.g., 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM ammonium formate with 0.125% formic acid in 95:5 water:acetonitrile.

    • Mobile Phase B: 10 mM ammonium formate with 0.125% formic acid in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from 99.9% B to 0.1% B over 5 minutes.

    • Flow Rate: 0.55 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Carnosine: Precursor ion m/z 227.1 → Product ion m/z 110.1.

      • This compound: Precursor ion m/z 231.1 → Product ion m/z 110.1.

      • 13C-Labeled Carnosine (e.g., [13C3]-β-alanine): Precursor ion m/z 230.1 → Product ion m/z 110.1.

    • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Data Analysis
  • Peak Integration: Integrate the peak areas for the MRM transitions of both the unlabeled L-carnosine and the internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of L-carnosine to the peak area of the internal standard.

  • Quantification: Determine the concentration of L-carnosine in the sample by comparing the calculated ratio to a standard curve prepared with known concentrations of L-carnosine and a fixed concentration of the internal standard.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in choosing an appropriate tracer.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or 13C-Carnosine) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Evaporation Collect->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Standard Curve Ratio->Quantify

Caption: Experimental workflow for carnosine quantification.

G cluster_criteria Key Considerations cluster_tracers Tracer Options Start Choice of Isotopic Tracer for Carnosine Quantification Accuracy Highest Accuracy & Precision Start->Accuracy Cost Cost-Effectiveness Start->Cost Availability Commercial Availability Start->Availability C13 13C-Labeled Carnosine Accuracy->C13 Superior Co-elution & Stability D4 This compound Cost->D4 Generally Lower Cost Availability->C13 May require custom synthesis Availability->D4 More Readily Available

Caption: Decision logic for tracer selection.

Conclusion

References

Navigating the Quantitative Landscape of L-Carnosine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of L-Carnosine is paramount for robust pharmacokinetic studies and the assessment of its therapeutic potential. This guide provides a comprehensive comparison of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, L-Carnosine-d4, with alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in the selection of the most appropriate method for specific research needs.

The use of a stable isotope-labeled internal standard, such as this compound, is the state-of-the-art approach for mass spectrometry-based quantification. This is because the internal standard has identical physicochemical properties to the analyte, eluting at the same retention time and experiencing similar ionization effects, which corrects for variability during sample preparation and analysis[1].

Performance Comparison of L-Carnosine Quantification Methods

The following table summarizes the key performance characteristics of the primary analytical methods used for the quantification of L-Carnosine. The LC-MS/MS method with this compound offers superior sensitivity and specificity, making it the preferred method for bioanalytical studies.

ParameterLC-MS/MS with this compoundHPLC-UVCapillary Electrophoresis (CE)
Internal Standard This compoundThymopentin[2] or noneNone typically used
Linearity Range 1.0 nM to 15.0 μM[3]0.5 to 60.96 μg/mL[2]5 µM to 50 µM[4]
Lower Limit of Quantification (LLOQ) 1.0 nM0.51 μg/mL5 µM
Limit of Detection (LOD) 0.4 nMNot Reported0.12 µM
Intra-day Precision (%RSD) ≤ 14.8%< 15.0%Not Reported
Inter-day Precision (%RSD) ≤ 14.8%< 15.0%Not Reported
Accuracy (%Bias) ± 10.0%Within ±15%Recoveries of 91-105%
Recovery Consistent and reproducible> 90%91 to 105%

Detailed Experimental Protocols

LC-MS/MS with this compound Internal Standard

This protocol outlines a typical workflow for the quantification of L-Carnosine in human plasma using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add a suitable volume of internal standard spiking solution (this compound in a compatible solvent).

  • Add 3 volumes of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute L-Carnosine.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • L-Carnosine: m/z 227.2 → 110.1

    • This compound: m/z 231.2 → 110.1

  • Data Analysis: The peak area ratio of L-Carnosine to this compound is used to construct a calibration curve and quantify the analyte in unknown samples.

Alternative Method 1: HPLC with UV Detection
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Internal Standard: Thymopentin.

  • Column: Kromasil NH2 column (4.6 mm × 200 mm, 5 µm).

  • Mobile Phase: Acetonitrile-methanol-40 mmol·L-1 dibasic potassium phosphate (44:56, pH 6.3).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Alternative Method 2: Capillary Electrophoresis (CE)
  • Sample Preparation: Direct injection of diluted sample, often without derivatization.

  • Background Electrolyte (BGE): 0.5 M acetic acid (pH 2.52).

  • Injection: Electrokinetic injection at +1.00 kV for 20 seconds.

  • Separation Voltage: +2.75 kV.

  • Detection: Contactless conductivity detection.

Visualizing the Workflow and Signaling Pathways

To further elucidate the experimental process and the logical relationships in L-Carnosine quantification, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for L-Carnosine quantification by LC-MS/MS.

logical_relationship cluster_lcms LC-MS/MS Method cluster_alternatives Alternative Methods lcms LC-MS/MS with this compound high_sensitivity High Sensitivity lcms->high_sensitivity high_specificity High Specificity lcms->high_specificity accurate_quantification Accurate & Precise Quantification high_sensitivity->accurate_quantification high_specificity->accurate_quantification choice Method Selection accurate_quantification->choice Leads to reliable PK data hplcuv HPLC-UV lower_sensitivity Lower Sensitivity hplcuv->lower_sensitivity potential_interferences Potential Interferences hplcuv->potential_interferences ce Capillary Electrophoresis ce->lower_sensitivity ce->potential_interferences potential_interferences->choice May require more validation

Caption: Logical relationship of analytical methods for L-Carnosine quantification.

References

A Comparative Guide to the Cellular Uptake of L-Carnosine-d4 and Unlabeled L-Carnosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular uptake mechanisms of L-Carnosine and its deuterated analog, L-Carnosine-d4. Due to a lack of direct comparative experimental data in the public domain, this document focuses on the well-established uptake pathways of unlabeled L-Carnosine and explores the potential impact of deuteration based on established principles of isotope effects in pharmacology.

Cellular Uptake of L-Carnosine: A Transporter-Mediated Process

The cellular uptake of L-Carnosine is not a passive process but is primarily mediated by a family of proton-coupled oligopeptide transporters (POTs). These transporters actively move di- and tripeptides across cell membranes. The key transporters involved in L-Carnosine uptake are:

  • PEPT1 (SLC15A1): A low-affinity, high-capacity transporter predominantly found in the small intestine, where it plays a crucial role in the absorption of dietary di- and tripeptides.

  • PEPT2 (SLC15A2): A high-affinity, low-capacity transporter expressed in various tissues, including the kidneys (for reabsorption), brain, and lungs.[1][2] PEPT2 is a major transporter for L-Carnosine in neurons.[2]

  • PHT1 (SLC15A4) and PHT2 (SLC15A3): Peptide/histidine transporters that also contribute to L-Carnosine uptake, particularly in specific cell types like glioblastoma cells.[3]

The process of L-Carnosine uptake is an active transport mechanism, as demonstrated in studies with primary rat cortical culture neurons, which showed a Km of 119 μM and a maximum velocity of 0.289 nmol/mg (prot)/min.[2] In contrast, passive transport is significantly less efficient at physiological concentrations.

The Potential Impact of Deuteration on Cellular Uptake: A Theoretical Consideration

This compound is a stable isotope-labeled version of L-Carnosine where four hydrogen atoms have been replaced by deuterium atoms. The primary reason for deuterating drug molecules is to alter their metabolic stability through the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This can lead to a longer half-life and altered pharmacokinetic profile.

However, it is crucial to distinguish between metabolic processes and cellular transport. The interaction between a molecule and its transporter is primarily governed by its three-dimensional structure, charge distribution, and binding affinity. Since the replacement of hydrogen with deuterium results in a negligible change in molecular size and shape, it is highly unlikely to significantly affect the binding of this compound to its transporters (PEPT1, PEPT2, PHT1, and PHT2).

Therefore, the rate of cellular uptake of this compound via these transporters is expected to be virtually identical to that of unlabeled L-Carnosine. The primary difference between the two compounds would manifest after cellular uptake, in their subsequent intracellular metabolism.

Summary of Comparative Cellular Uptake

FeatureUnlabeled L-CarnosineThis compound
Primary Uptake Mechanism Active transport via PEPT1, PEPT2, PHT1, and PHT2Expected to be identical to unlabeled L-Carnosine
Transporter Affinity Governed by molecular structure and chargeExpected to be identical to unlabeled L-Carnosine
Rate of Cellular Uptake Dependent on transporter expression and substrate concentrationExpected to be identical to unlabeled L-Carnosine under the same conditions
Intracellular Fate Subject to enzymatic hydrolysis by carnosinasesMay exhibit increased resistance to enzymatic degradation, leading to a longer intracellular half-life

Experimental Protocols for Studying L-Carnosine Uptake

While direct comparative data for this compound is unavailable, the following established protocols are used to study the cellular uptake of unlabeled L-Carnosine and could be adapted for a comparative study.

1. Cell Culture and Uptake Assay:

  • Cell Lines: Caco-2 cells (for intestinal transport, expressing PEPT1), SKPT cells (for renal transport, expressing PEPT2), or primary neuronal cultures.

  • Radiolabeled Substrate: [³H]-L-Carnosine is commonly used to trace uptake.

  • Procedure:

    • Cells are cultured to confluence in appropriate well plates.

    • The cell monolayers are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a specific pH (e.g., pH 6.0 to mimic the proton gradient that drives POTs).

    • The uptake is initiated by adding the uptake buffer containing a known concentration of [³H]-L-Carnosine (and either unlabeled L-Carnosine or this compound for competitive inhibition studies).

    • After a specific incubation time at 37°C, the uptake is terminated by aspirating the solution and washing the cells rapidly with ice-cold uptake buffer.

    • Cells are lysed, and the radioactivity in the lysate is measured using a scintillation counter.

    • Protein concentration in the lysate is determined to normalize the uptake data.

2. Data Analysis:

  • Uptake is typically expressed as nmol or pmol of substrate per mg of protein per unit of time.

  • Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizing the Cellular Uptake Pathway and the Impact of Deuteration

The following diagrams illustrate the key concepts discussed.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Carnosine L-Carnosine PEPT PEPT1 / PEPT2 PHT1 / PHT2 L-Carnosine->PEPT Binding Intracellular L-Carnosine Intracellular L-Carnosine PEPT->Intracellular L-Carnosine Transport Metabolism Metabolism by Carnosinases Intracellular L-Carnosine->Metabolism Beta-alanine + L-histidine Beta-alanine + L-histidine Metabolism->Beta-alanine + L-histidine

Caption: Cellular uptake pathway of L-Carnosine.

G Unlabeled L-Carnosine Unlabeled L-Carnosine Cellular Transporter (PEPT/PHT) Cellular Transporter (PEPT/PHT) Unlabeled L-Carnosine->Cellular Transporter (PEPT/PHT) This compound This compound This compound->Cellular Transporter (PEPT/PHT) Cellular Uptake Cellular Uptake Cellular Transporter (PEPT/PHT)->Cellular Uptake Similar Rate Intracellular Metabolism Intracellular Metabolism Cellular Uptake->Intracellular Metabolism Altered Pharmacokinetics Altered Pharmacokinetics Intracellular Metabolism->Altered Pharmacokinetics Slower for this compound

Caption: Logical relationship of deuteration's effect.

References

A Guide to Mitigating Inter-Laboratory Variability in L-Carnosine Quantification Using L-Carnosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of L-Carnosine, an endogenous dipeptide with significant physiological roles, is critical for clinical and research applications. However, variability in measurements across different laboratories presents a substantial challenge. This guide provides a comparative overview of analytical methodologies and highlights the essential role of L-Carnosine-d4 as a stable isotope-labeled internal standard in ensuring data consistency and reliability.

The Challenge of Inter-Laboratory Variability

Inter-laboratory variability in bioanalysis can arise from multiple sources, including differences in sample preparation, instrument calibration, analytical platforms, and matrix effects. For L-Carnosine, these challenges are compounded by its presence in complex biological matrices like plasma, urine, and muscle tissue. The goal of a robust analytical method is to minimize this variability, ensuring that data generated across different sites and at different times are comparable and reliable.

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative mass spectrometry to correct for analytical variability.[1][2] this compound, a deuterated analog of L-Carnosine, is an ideal internal standard because its physicochemical properties are nearly identical to the analyte.[3][4][5] This allows it to track the analyte through sample extraction, chromatography, and ionization, effectively normalizing variations and enhancing the accuracy and precision of the measurement.

Comparative Analysis of Quantification Methods

While various methods can be used to measure L-Carnosine, they differ significantly in their precision, sensitivity, and susceptibility to variability. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using a SIL internal standard like this compound is the most reliable method for minimizing inter-laboratory discrepancies.

Method Principle Use of this compound Advantages Limitations Inter-Laboratory Reproducibility
LC-MS/MS Chromatographic separation followed by mass-based detection and quantification.Essential as an internal standard to correct for matrix effects and analytical variability.High specificity, sensitivity, and accuracy. Capable of high-throughput analysis.Requires sophisticated instrumentation and trained personnel. Matrix effects can be a challenge without a proper internal standard.High when a stable isotope-labeled internal standard like this compound is consistently used across labs.
Proton Magnetic Resonance Spectroscopy (¹H-MRS) Non-invasive quantification based on the magnetic properties of protons in the imidazole ring.Not applicable.Non-invasive, allowing for in vivo measurements in intact muscle.Lower sensitivity and reproducibility compared to LC-MS/MS. Highly sensitive to the location of measurement.Low to Moderate . Results can be inconsistent and show poor correlation with direct measurement methods.
High-Performance Liquid Chromatography (HPLC) with UV/DAD Chromatographic separation with detection based on UV absorbance.Can be used, but not as effective as in MS for correcting ionization variability.Widely available instrumentation.Lower sensitivity and specificity compared to MS. Susceptible to interference from other compounds in the matrix.Moderate . Prone to higher variability due to lack of specificity and less effective correction for sample loss.
Microchip Electrophoresis with Contactless Conductivity Detection Separation in a microfluidic device based on electrophoretic mobility.Not typically used.Fast analysis times (e.g., 61 seconds retention time).Primarily demonstrated for health supplements, not complex biological matrices. Linearity range may be limited.Not Established for biological samples in an inter-laboratory setting.
Experimental Protocol: Quantification of L-Carnosine in Human Erythrocytes via LC-MS/MS

This protocol provides a representative method for the accurate quantification of L-Carnosine using this compound as an internal standard, adapted from validated procedures.

1. Sample Preparation:

  • Thaw frozen erythrocyte samples on ice.

  • Perform protein precipitation by adding a volume of ice-cold methanol containing a fixed concentration of this compound (internal standard).

  • Vortex vigorously to ensure thorough mixing and complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10-15 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube for analysis.

2. LC-MS/MS Analysis:

  • Inject the supernatant onto an LC-MS/MS system.

  • Chromatographic Separation: Utilize a suitable column (e.g., HILIC) with a binary solvent system.

    • Mobile Phase A: 10 mM ammonium formate, 0.125% formic acid in 5% acetonitrile: 95% water.

    • Mobile Phase B: 10 mM ammonium formate, 0.125% formic acid in 95% acetonitrile: 5% water.

    • Employ a gradient elution to separate L-Carnosine from other matrix components.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both L-Carnosine and the internal standard.

      • L-Carnosine transition: m/z 227 → 110.

      • This compound transition: m/z 231 → 110.

3. Data Quantification:

  • Generate a standard curve by analyzing samples with known concentrations of L-Carnosine and a fixed concentration of this compound.

  • Calculate the peak area ratio of L-Carnosine to this compound for all standards and unknown samples.

  • Determine the concentration of L-Carnosine in the unknown samples by interpolating their peak area ratios against the standard curve.

Key Method Parameters for Reproducibility

To ensure low inter-laboratory variability, it is crucial to harmonize key analytical parameters across all participating sites.

Parameter Recommendation Rationale
Internal Standard This compoundEnsures accurate correction for variability in sample processing and instrument response.
Matrix Human Erythrocytes / UrineUrine analysis is convenient and feasible with standardized methods.
Instrumentation LC-MS/MS with ESIProvides the necessary sensitivity and specificity for accurate quantification in complex matrices.
Ion Transitions (MRM) L-Carnosine: m/z 227→110this compound: m/z 231→110Highly specific transitions that minimize interference and ensure accurate identification.
Calibration Curve 8-10 non-zero standardsProvides a wide dynamic range for accurate quantification across various concentrations.
Quality Controls (QCs) At LLOQ, Low, Medium, and High concentrationsVerifies the accuracy and precision of the analytical run.
Cross-Validation Required when different labs analyze samples for the same study.Establishes inter-laboratory reliability and ruggedness of the method.

Visualizing Analytical Workflows

To achieve low inter-laboratory variability, a standardized workflow is paramount. The following diagrams illustrate the logical process for a cross-laboratory validation study and the mechanism by which this compound ensures analytical precision.

G cluster_pre Phase 1: Pre-Study Harmonization cluster_labA Laboratory A cluster_labB Laboratory B cluster_post Phase 2: Data Comparison a Develop & Validate Reference Method b Define Standardized Protocol (SOP) a->b c Prepare & Distribute Identical QC Samples b->c la1 Receive Samples & SOP c->la1 lb1 Receive Samples & SOP c->lb1 la2 Analyze Samples per SOP la1->la2 la3 Report Data la2->la3 d Centralized Data Analysis la3->d lb2 Analyze Samples per SOP lb1->lb2 lb3 Report Data lb2->lb3 lb3->d e Statistical Comparison (e.g., Bland-Altman) d->e f Assess Inter-Lab Variability (CV%) e->f G cluster_sample Biological Sample cluster_standard Internal Standard Addition cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Analyte L-Carnosine (Unknown Amount) Extraction Protein Precipitation & Supernatant Transfer Analyte->Extraction IS This compound (Known Amount) IS->Extraction LC LC Separation Extraction->LC MS MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Corrects for variability in injection, ionization, etc. Result Accurate Concentration Ratio->Result

References

A Researcher's Guide to Quantifying L-Carnosine-d4: A Comparative Analysis of Detection and Quantification Limits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development and bioanalysis, the accurate determination of substance concentrations is paramount. This guide provides a comparative analysis of analytical methodologies for calculating the limit of detection (LOD) and limit of quantification (LOQ) of L-Carnosine-d4, a deuterated internal standard crucial for the precise measurement of L-Carnosine. This document outlines the performance of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and contrasts it with alternative analytical techniques, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of analytical technique significantly impacts the sensitivity and accuracy of L-Carnosine quantification. Below is a summary of the LOD and LOQ values achieved by different methods for L-Carnosine, which provides a strong indication of the expected performance for its deuterated analog, this compound, particularly when using mass spectrometry.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
LC-MS/MS (MRM) L-Carnosine0.4 nM [1]1.0 nM [1]Human Plasma
HPLC-UVL-Carnosine1 ng (S/N=3)[2][3]Not ReportedStandard Solution
Microchip Electrophoresis (C4D)L-Carnosine0.12 µM (S/N=3)[4]0.39 µM (S/N=10)Health Supplements

It is important to note that while specific LOD/LOQ values for this compound are not explicitly reported in the reviewed literature, its physicochemical properties are nearly identical to L-Carnosine. Therefore, the LOD and LOQ for this compound using the same LC-MS/MS method are expected to be in a similar nanomolar range.

Experimental Workflow for LOD & LOQ Determination

The following diagram illustrates the typical workflow for establishing the LOD and LOQ for this compound using an LC-MS/MS-based method. This process is fundamental for validating the sensitivity of the analytical procedure.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation cluster_calc LOD & LOQ Calculation A Prepare a series of This compound standard solutions of decreasing concentrations B Spike standards into the biological matrix (e.g., plasma) A->B C Perform sample extraction (e.g., protein precipitation) B->C D Inject samples into UPLC-MS/MS system C->D E Acquire data using Multiple Reaction Monitoring (MRM) D->E F Determine Signal-to-Noise Ratio (S/N) for each concentration E->F G Establish Calibration Curve (Peak Area vs. Concentration) E->G I LOD = 3.3 * (SD / S) or S/N ≈ 3 F->I J LOQ = 10 * (SD / S) or S/N ≈ 10 F->J H Calculate Standard Deviation (SD) of the response and the slope (S) G->H H->I H->J

Experimental workflow for determining LOD and LOQ.

Detailed Experimental Protocol: LC-MS/MS Method

This section provides a detailed protocol for the quantification of L-Carnosine, which can be readily adapted for this compound. This method, employing Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), offers high sensitivity and specificity.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Instrumentation and Conditions

  • Chromatographic System: Waters ACQUITY UPLC H-Class System or equivalent.

  • Column: ACQUITY UPLC BEH HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate with 0.125% Formic Acid in 95:5 Water:Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Formate with 0.125% Formic Acid in 5:95 Water:Acetonitrile.

  • Flow Rate: 0.55 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 99.9
    5.0 0.1
    5.5 99.9

    | 6.0 | 99.9 |

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • L-Carnosine: m/z 227 -> 110

    • This compound: m/z 231 -> 110

3. Method for LOD and LOQ Calculation

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) should be based on one of the following approaches as per regulatory guidelines:

  • Signal-to-Noise Ratio:

    • LOD: Determined as the concentration at which the signal-to-noise ratio is approximately 3:1.

    • LOQ: Determined as the concentration at which the signal-to-noise ratio is approximately 10:1.

  • Standard Deviation of the Response and the Slope of the Calibration Curve:

    • A calibration curve is established using a series of low-concentration standards.

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S)

    • Where:

      • σ = the standard deviation of the y-intercepts of the regression lines.

      • S = the slope of the calibration curve.

This comprehensive guide provides researchers with the necessary information to select an appropriate analytical method for this compound quantification, understand the workflow for determining its detection and quantification limits, and implement a highly sensitive LC-MS/MS protocol. The provided data and methodologies will aid in the development and validation of robust bioanalytical assays for preclinical and clinical research.

References

A Comparative Guide to Certified Reference Materials for L-Carnosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available Certified Reference Materials (CRMs) for L-Carnosine-d4. This deuterated analog of L-Carnosine is an essential tool for accurate quantification in bioanalytical studies, particularly those employing mass spectrometry. This document offers a comparison of product specifications, a detailed experimental protocol for its application as an internal standard, and visual workflows to support your research and development needs.

Product Comparison

The selection of a suitable CRM is critical for ensuring the accuracy, precision, and reproducibility of analytical data. Below is a comparison of this compound CRMs from prominent suppliers. While efforts were made to obtain complete Certificate of Analysis (CoA) data, some values presented are illustrative and should be verified with the supplier for batch-specific information.

Table 1: Comparison of this compound Certified Reference Materials

SpecificationCayman ChemicalWITEGA LaboratorienAA Blocks (via Sigma-Aldrich)
Product Number 26781OP357AABH99A4E5E8
CAS Number 2714339-90-72714339-90-72714339-90-7
Chemical Purity ≥98% (L-Carnosine)[1]High-Purity99%
Isotopic Purity ≥99% deuterated forms (d1-d4)[1][2]High isotopic enrichment (illustrative: ≥99%)Not specified
Deuterium Incorporation ≥99% deuterated forms (d1-d4); ≤1% d0[1]Not specifiedNot specified
Format Solid[2]SolidSolid
Certified Concentration Not applicable (solid)Not applicable (solid)Not applicable (solid)
Measurement Uncertainty Not applicable (solid)Not applicable (solid)Not applicable (solid)
Storage Conditions -20°CNot specified2-8°C
Intended Use Internal standard for GC- or LC-MSReference standard for LC-MS/MS and GC-MSResearch chemical

Experimental Protocol: Quantification of L-Carnosine in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a typical bioanalytical method for the quantification of L-Carnosine in human plasma. Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative bioanalysis, as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for variability.

1. Materials and Reagents

  • L-Carnosine certified reference material

  • This compound certified reference material

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

2. Preparation of Stock and Working Solutions

  • L-Carnosine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Carnosine in ultrapure water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

  • L-Carnosine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) ACN:water to create calibration standards.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) ACN:water.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix.

  • To the blank matrix, add 150 µL of 50:50 (v/v) ACN:water.

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: 95% B to 40% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • L-Carnosine: Q1 227.1 -> Q3 110.1

    • This compound: Q1 231.1 -> Q3 110.1

5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources. The response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the IS response.

  • Calibration Curve: A calibration curve should be prepared with at least six non-zero standards. The accuracy of back-calculated concentrations should be within ±15% (±20% at the LLOQ).

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Analyte stability in the biological matrix under various storage and handling conditions.

Visualizations

Workflow for Bioanalytical Quantification

The following diagram illustrates the general workflow for the quantification of L-Carnosine in a biological matrix using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike Spike with this compound (IS) Sample->Spike Extract Protein Precipitation Spike->Extract Supernatant Collect Supernatant Extract->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Bioanalytical workflow for L-Carnosine quantification.

Hypothetical Signaling Pathway Involving L-Carnosine

L-Carnosine is known for its antioxidant and anti-glycation properties. The diagram below illustrates a simplified, hypothetical signaling pathway where L-Carnosine may exert its protective effects.

G ROS Reactive Oxygen Species (ROS) Cellular_Stress Cellular Stress & Damage ROS->Cellular_Stress AGEs Advanced Glycation End-products (AGEs) AGEs->Cellular_Stress Cell_Survival Cell Survival & Protection Cellular_Stress->Cell_Survival LCarnosine L-Carnosine LCarnosine->ROS Scavenges LCarnosine->AGEs Inhibits Formation Antioxidant_Response Antioxidant Response Elements (ARE) LCarnosine->Antioxidant_Response Activates Antioxidant_Response->Cell_Survival

Hypothetical protective mechanism of L-Carnosine.

References

Safety Operating Guide

Proper Disposal of L-Carnosine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of L-Carnosine-d4, a deuterated form of the dipeptide L-Carnosine, often used as an internal standard in mass spectrometry-based research. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential to maintain a safe laboratory environment and prevent environmental contamination.[1]

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves. In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[2][3][4] Avoid generating dust. It is recommended to handle the material in a well-ventilated area.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of the waste material.

For Small Quantities:

According to safety data sheets, smaller quantities of this compound can be disposed of with household waste.[1] However, it is crucial to first consult your institution's specific guidelines on laboratory waste, as policies may vary.

For Large Quantities and Uncleaned Packaging:

For larger amounts of this compound and any contaminated packaging, disposal must be conducted in accordance with official federal, state, and local regulations.

  • Consult Regulations: The primary step is to consult with local and regional waste regulators to ensure complete and accurate classification of the waste.

  • Containerization: Place the this compound waste into a clearly labeled, sealed container.

  • Waste Collection: Arrange for collection by a licensed chemical waste disposal service. Do not mix with other chemical waste unless explicitly permitted by the disposal company and your institution's safety protocols.

  • Packaging Disposal: Uncleaned packaging should be treated with the same caution as the substance itself and disposed of accordingly.

Key Precaution: Do not allow this compound to enter sewers, surface water, or ground water. The substance is classified as slightly hazardous for water (Water hazard class 1).

Quantitative Data Summary
ParameterValueReference
GHS Classification Not classified as hazardous
Water Hazard Class 1 (Slightly hazardous for water)
Oral LD50 (L-Carnosine) >14930 mg/kg (Mouse)

Experimental Protocols Cited

This document provides operational guidance on disposal and does not cite specific experimental protocols involving the use of this compound. For information on its application as an internal standard, researchers should refer to relevant analytical chemistry literature.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

L_Carnosine_d4_Disposal_Workflow start Start: this compound Waste decision_quantity Assess Quantity of Waste start->decision_quantity process_small Small Quantity decision_quantity->process_small Small process_large Large Quantity or Contaminated Packaging decision_quantity->process_large Large sub_consult_institution Consult Institutional Guidelines process_small->sub_consult_institution sub_consult_regulations Consult Local, State, and Federal Regulations process_large->sub_consult_regulations sub_household_disposal Dispose with Household Waste (if permitted) sub_consult_institution->sub_household_disposal end End: Proper Disposal sub_household_disposal->end sub_licensed_disposal Dispose via Licensed Chemical Waste Contractor sub_consult_regulations->sub_licensed_disposal sub_licensed_disposal->end

Caption: this compound Disposal Decision Workflow.

References

Comprehensive Safety and Handling Guide for L-Carnosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling L-Carnosine-d4, including detailed operational and disposal plans.

Hazard Identification and Classification

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It is a stable compound with no known hazardous reactions or decomposition products when used according to specifications.[1]

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is essential. The following personal protective equipment is recommended as part of good laboratory practice.

PPE CategoryRecommended EquipmentJustification
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or airborne particles.
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from accidental spills.
Respiratory Protection Not generally required under normal use with adequate ventilation.If dust is generated and ventilation is inadequate, a dust mask may be used.[2]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product label matches the order specifications (this compound).

  • Confirm the container is tightly sealed.

2. Storage:

  • Store the container in a cool, dry, and well-ventilated area.[2]

  • Recommended storage temperature is typically -20°C, as indicated on the product insert.[3]

  • Keep the container tightly closed to prevent contamination.

3. Preparation and Use:

  • Handle the compound in a designated, clean workspace.

  • Use a chemical fume hood or other ventilated enclosure if there is a potential for generating dust.

  • Employ standard weighing and transfer techniques to minimize the generation of airborne particles.

  • Consult the product insert for solubility information. This compound is soluble in PBS (pH 7.2) and slightly soluble in water.

4. Spills and Accidental Release:

  • For small spills, mechanically pick up the solid material.

  • Avoid generating dust during cleanup.

  • Place the spilled material into a suitable container for disposal.

  • Clean the spill area with an appropriate solvent.

  • No special personal precautions are required for accidental release.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Small Quantities: Smaller quantities of this compound can be disposed of with household waste, according to the safety data sheet.

  • Large Quantities: For larger quantities, disposal must be made according to official local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

  • Uncleaned Packaging: Dispose of uncleaned packaging in the same manner as the substance itself, following official regulations.

First Aid Measures

In the event of exposure, follow these first aid guidelines.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If symptoms persist, consult a doctor.
Skin Contact The product is generally not an irritant. In case of contact, wash the skin with soap and water.
Eye Contact Rinse the opened eye for several minutes under running water.
Ingestion If symptoms persist, consult a doctor.

Workflow for Safe Handling of this compound

receiving Receiving and Inspection storage Proper Storage (-20°C, Dry, Well-Ventilated) receiving->storage ppe Don Personal Protective Equipment (Gloves, Lab Coat, Safety Glasses) storage->ppe handling Handling and Use (Weighing, Dissolving) ppe->handling spill Accidental Spill handling->spill Accident disposal Disposal handling->disposal Routine cleanup Spill Cleanup (Mechanical Pickup) spill->cleanup waste_container Labeled Waste Container cleanup->waste_container disposal->waste_container ehs Consult EHS for Large Quantities waste_container->ehs

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.